3(2H)-Benzofuranone, 2,6-dimethyl-
Description
BenchChem offers high-quality 3(2H)-Benzofuranone, 2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Benzofuranone, 2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
54365-78-5 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2,6-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-4-8-9(5-6)12-7(2)10(8)11/h3-5,7H,1-2H3 |
InChI Key |
OZVDQWXERFPFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=C(C=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3(2H)-Benzofuranone, 2,6-dimethyl- (CAS Number: 54365-78-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 3(2H)-Benzofuranone, 2,6-dimethyl- (CAS: 54365-78-5) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the general properties of benzofuranones and data from closely related isomers. The information presented herein should be considered as a reference and a starting point for further research.
Chemical and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₀O₂ | |
| Molecular Weight | 162.19 g/mol | |
| CAS Number | 54365-78-5 | |
| Appearance | Predicted: Solid | Based on related dimethylbenzofuranones |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | General solubility for benzofuranones |
Spectroscopic Data Analysis
Spectroscopic data is crucial for the identification and characterization of a compound. Although specific spectra for 3(2H)-Benzofuranone, 2,6-dimethyl- are not available, data for its isomers, 4,6-dimethyl-3(2H)-benzofuranone and 2,4-dimethyl-3(2H)-benzofuranone, can provide valuable insights into the expected spectral features.
Mass Spectrometry (MS): The electron ionization mass spectrum of a related isomer, 4,6-dimethyl-3(2H)-benzofuranone, shows a molecular ion peak corresponding to its molecular weight.[1][2] It is expected that 2,6-dimethyl-3(2H)-benzofuranone would exhibit a similar molecular ion peak at m/z 162.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be the most definitive methods for the structural confirmation of 3(2H)-Benzofuranone, 2,6-dimethyl-. While specific data is absent, one can predict the general features based on the structure and data from other benzofuranone derivatives.[3][4][5] The spectra would show characteristic peaks for the aromatic protons, the methyl protons, and the protons on the furanone ring.
Synthesis Methodology
A specific, validated synthesis protocol for 3(2H)-Benzofuranone, 2,6-dimethyl- is not documented in the searched literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of benzofuranone derivatives. One common approach involves the intramolecular cyclization of a substituted phenoxyacetic acid.
A potential synthetic workflow is outlined below:
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-((2,6-dimethylphenyl)oxy)acetate
-
To a solution of 2,6-dimethylphenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.
-
Slowly add ethyl bromoacetate to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the resulting crude product by column chromatography to obtain the intermediate ether.
Step 2: Synthesis of 3(2H)-Benzofuranone, 2,6-dimethyl-
-
Treat the purified ethyl 2-((2,6-dimethylphenyl)oxy)acetate with a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the reaction mixture to promote intramolecular Friedel-Crafts acylation.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Biological Activity and Potential Applications
While there is no specific biological data for 3(2H)-Benzofuranone, 2,6-dimethyl-, the benzofuranone scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[6]
Potential as Monoamine Oxidase (MAO) Inhibitors: Several studies have highlighted the potential of benzofuranone derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases and depression.[3] For instance, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives have been synthesized and shown to be potent MAO inhibitors.[3] This suggests that 3(2H)-Benzofuranone, 2,6-dimethyl- could also possess MAO inhibitory activity.
The general mechanism of competitive inhibition of MAO by a benzofuranone derivative can be visualized as follows:
Other Potential Activities: Benzofuranone derivatives have also been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[5] The specific biological profile of 3(2H)-Benzofuranone, 2,6-dimethyl- would need to be determined through dedicated experimental studies.
Safety and Handling
Specific safety data for 3(2H)-Benzofuranone, 2,6-dimethyl- is not available. However, based on the safety data sheets for related benzofuran compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed.
-
Hazards: The hazards of this specific compound are unknown. As a precaution, it should be handled as a potentially hazardous substance.
Conclusion and Future Directions
3(2H)-Benzofuranone, 2,6-dimethyl- is a compound with limited available data. This guide has provided a framework for its potential properties, synthesis, and biological activities based on the broader class of benzofuranones and its isomers. Future research should focus on:
-
Developing and validating a specific synthesis protocol for 3(2H)-Benzofuranone, 2,6-dimethyl-.
-
Complete characterization of the compound using modern spectroscopic techniques (NMR, MS, IR).
-
In-depth evaluation of its biological activities through a range of in vitro and in vivo assays to explore its therapeutic potential.
This foundational work will be essential for unlocking the full potential of this and other understudied benzofuranone derivatives in the field of drug discovery and development.
References
- 1. 3(2H)-Benzofuranone, 4,6-dimethyl- [webbook.nist.gov]
- 2. 3(2H)-Benzofuranone, 4,6-dimethyl- [webbook.nist.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Water Trigger Room‐Temperature Formation of Benzofuran‐2( 3H )‐one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization | NSF Public Access Repository [par.nsf.gov]
An In-depth Technical Guide to 2,6-dimethyl-3(2H)-benzofuranone: Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and weight of 2,6-dimethyl-3(2H)-benzofuranone, a significant heterocyclic organic compound. This document is intended for researchers, scientists, and professionals in drug development who require detailed chemical information for their work.
Core Molecular Data
2,6-dimethyl-3(2H)-benzofuranone is a bicyclic compound featuring a benzene ring fused to a furanone ring. The nomenclature specifies methyl groups at positions 2 and 6. The core quantitative data for this molecule is summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 54365-78-5 |
Molecular Structure Visualization
The structural arrangement of atoms in 2,6-dimethyl-3(2H)-benzofuranone is crucial for understanding its chemical properties and potential interactions. The following diagram, generated using the DOT language, illustrates the molecular structure.
A Technical Guide to the Solubility of 2,6-dimethyl-3(2H)-benzofuranone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,6-dimethyl-3(2H)-benzofuranone in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to understand, predict, and experimentally determine the solubility of this compound. The guide covers the physicochemical properties of 2,6-dimethyl-3(2H)-benzofuranone, qualitative solubility predictions based on solvent polarity, a detailed experimental protocol for solubility determination, and a logical workflow for these processes.
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property in the field of drug development and chemical research. It influences a compound's bioavailability, formulation possibilities, and ease of handling in various experimental settings. For a compound like 2,6-dimethyl-3(2H)-benzofuranone, which belongs to the benzofuranone class of heterocyclic compounds, understanding its solubility profile is essential for its potential applications in medicinal chemistry and other areas of chemical synthesis. This guide provides a foundational understanding of the principles governing its solubility and a practical approach to its determination.
Physicochemical Properties of 2,6-dimethyl-3(2H)-benzofuranone
A thorough understanding of the molecular structure and properties of 2,6-dimethyl-3(2H)-benzofuranone is fundamental to predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | N/A |
| Molecular Weight | 162.19 g/mol | N/A |
| Structure | Benzofuranone core with two methyl groups | N/A |
| CAS Number | 68480-14-8 | N/A |
The structure of 2,6-dimethyl-3(2H)-benzofuranone features a bicyclic system containing a benzene ring fused to a furanone ring. The presence of a carbonyl group (C=O) and an ether oxygen within the furanone ring introduces polarity to the molecule. However, the aromatic ring and the two methyl groups contribute to its nonpolar character. The overall solubility will be a balance of these competing features.
Qualitative Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. Examples include water, methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Nonpolar Solvents: These solvents have small or no dipole moments and are typically composed of carbon and hydrogen. Examples include hexane, toluene, and diethyl ether.
-
Intermediate (Polar Aprotic) Solvents: These solvents have significant dipole moments but do not have acidic protons. Examples include acetone and ethyl acetate.
Based on the structure of 2,6-dimethyl-3(2H)-benzofuranone, we can make the following qualitative predictions:
-
Low Solubility in Highly Polar Solvents: Due to the significant nonpolar surface area from the benzene ring and methyl groups, the compound is expected to have low solubility in highly polar protic solvents like water.
-
Good Solubility in Solvents of Intermediate Polarity: Solvents like acetone, ethyl acetate, and dichloromethane are likely to be effective at dissolving 2,6-dimethyl-3(2H)-benzofuranone as they can interact with both the polar (carbonyl and ether) and nonpolar (aromatic ring and methyl groups) parts of the molecule.
-
Moderate to Good Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and diethyl ether may also be suitable, primarily interacting with the nonpolar regions of the molecule.
-
High Solubility in Polar Aprotic Solvents: Solvents like DMSO and N,N-dimethylformamide (DMF) are often excellent solvents for a wide range of organic molecules and are expected to dissolve 2,6-dimethyl-3(2H)-benzofuranone effectively.
The following diagram illustrates the logical relationship for selecting a solvent based on polarity.
Caption: Solvent selection based on analyte polarity.
Experimental Protocol for Solubility Determination
Since no quantitative data is readily available, an experimental approach is necessary. The following is a detailed protocol for determining the solubility of 2,6-dimethyl-3(2H)-benzofuranone using the equilibrium solubility method.
4.1. Materials and Equipment
-
2,6-dimethyl-3(2H)-benzofuranone (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
4.2. Experimental Procedure
-
Preparation of Stock Solution and Calibration Curve:
-
Prepare a stock solution of 2,6-dimethyl-3(2H)-benzofuranone of a known high concentration in a solvent in which it is freely soluble (e.g., DMSO or acetone).
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of solid 2,6-dimethyl-3(2H)-benzofuranone to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of 2,6-dimethyl-3(2H)-benzofuranone in the diluted sample.
-
Back-calculate to determine the concentration in the original undiluted supernatant. This value represents the solubility of the compound in the test solvent at the specified temperature.
-
The following diagram outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Data Presentation
Once the solubility has been determined in a range of solvents, the data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.
Table 1: Hypothetical Solubility Data for 2,6-dimethyl-3(2H)-benzofuranone at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Diethyl Ether | 2.8 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 5.2 | [Experimental Value] | [Calculated Value] |
| Methanol | 6.6 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide | 7.2 | [Experimental Value] | [Calculated Value] |
| Water | 10.2 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and must be determined experimentally.
Conclusion
Synthesis of 2,6-Dimethyl-3(2H)-benzofuranone from Substituted Phenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,6-dimethyl-3(2H)-benzofuranone, a significant heterocyclic scaffold in medicinal chemistry, from substituted phenols. The described methodology is based on established synthetic strategies, including O-acylation followed by an intramolecular Friedel-Crafts cyclization. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway to aid in research and development.
Core Synthesis Pathway
The synthesis of 2,6-dimethyl-3(2H)-benzofuranone from a substituted phenol, specifically 4-methylphenol (p-cresol), is typically achieved through a two-step process. The initial step involves the O-acylation of 4-methylphenol with an appropriate acylating agent, such as 2-chloropropionyl chloride. This is followed by an intramolecular Friedel-Crafts cyclization of the resulting intermediate to yield the target benzofuranone.
The overall reaction scheme is as follows:
Caption: Synthetic pathway for 2,6-dimethyl-3(2H)-benzofuranone.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of 2,6-dimethyl-3(2H)-benzofuranone.
Step 1: Synthesis of 2-(4-methylphenoxy)propanoic acid
This procedure outlines the O-acylation of 4-methylphenol with 2-chloropropionyl chloride.
Materials:
-
4-Methylphenol (p-cresol)
-
2-Chloropropionyl chloride
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylphenol in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add 2-chloropropionyl chloride to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-(4-methylphenoxy)propanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 2,6-Dimethyl-3(2H)-benzofuranone via Intramolecular Friedel-Crafts Cyclization
This procedure describes the cyclization of 2-(4-methylphenoxy)propanoic acid to the target benzofuranone using a Lewis acid catalyst.
Materials:
-
2-(4-methylphenoxy)propanoic acid
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Ice
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve 2-(4-methylphenoxy)propanoic acid in anhydrous dichloromethane and slowly add this solution to the stirred AlCl₃ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 2,6-dimethyl-3(2H)-benzofuranone and its intermediate. Yields are indicative and may vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-(4-methylphenoxy)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 85-95 | 98-100 |
| 2,6-Dimethyl-3(2H)-benzofuranone | C₁₀H₁₀O₂ | 162.19 | 70-85 | 45-47 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained to confirm the structure and purity of the synthesized compounds.
Experimental Workflow Diagram
The logical flow of the experimental process, from starting materials to the final purified product, is illustrated below.
Caption: Experimental workflow for the synthesis of 2,6-dimethyl-3(2H)-benzofuranone.
The Natural Occurrence of Dimethyl-Benzofuranone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of dimethyl-benzofuranone isomers, with a particular focus on the well-characterized "wine lactone." The document details their presence in various natural sources, quantitative data, experimental protocols for their analysis, and insights into their biological activities and associated signaling pathways.
Natural Occurrence of Dimethyl-Benzofuranone Isomers
Dimethyl-benzofuranone isomers are a class of naturally occurring lactones, with certain isomers being significant contributors to the aroma and flavor of various foods and beverages. The most extensively studied of these is 3,6-dimethyl-3a,4,5,7a-tetrahydro-2(3H)-benzofuranone , commonly known as wine lactone .
Contrary to some database entries suggesting a purely synthetic origin for some dimethyl-benzofuranones, wine lactone is well-documented as a natural product. It is a potent aroma compound found in a variety of sources:
-
Wines: Predominantly found in white wines and some red wines, where it imparts a characteristic coconut, woody, and sweet aroma. It is not present in the grapes themselves but is formed during the maturation and aging process.
-
Fruit Juices: Wine lactone has been identified in orange and grapefruit juice, contributing to their complex flavor profiles.
-
Other Plant-Derived Products: It has also been detected in black pepper.
-
Animal Metabolites: Interestingly, the first identification of wine lactone was in the urine of koalas that had consumed eucalyptus leaves.
While wine lactone is the most prominent example, other benzofuranone derivatives have been isolated from various plant species. For instance, several benzofuran compounds, though not all dimethylated, have been identified in the fruits of Psoralea corylifolia, a plant used in traditional medicine.
Quantitative Data
The sensory impact of wine lactone is underscored by its extremely low odor threshold. The (3S,3aS,7aR)-enantiomer is the most potent, with an odor threshold of approximately 0.00001 to 0.00004 ng/L in the air. Quantitative data for the concentration of wine lactone and other related lactones in different wines are summarized in the tables below.
Table 1: Concentration of Selected Lactones in Various Wine Types
| Lactone | Wine Type | Concentration Range (µg/L) | Reference |
| γ-Nonalactone | White Verdejo Wine | up to 970 | [1] |
| γ-Nonalactone | Noble Rot Wines | up to 59 | [1] |
| γ-Butyrolactone | Various Wines | Generally the most abundant | [2] |
| γ-Hexalactone | Various Wines | Higher concentrations observed | [2] |
| δ-Decalactone | Various Wines | Higher concentrations observed | [2] |
Note: Specific concentration data for wine lactone across a wide range of varietals remains a subject of ongoing research.
Experimental Protocols
The analysis of dimethyl-benzofuranone isomers in complex natural matrices requires sensitive and selective analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used method for the determination of lactones in wine. For the separation of stereoisomers, enantioselective gas chromatography is employed.
Protocol for HS-SPME-GC-MS Analysis of Lactones in Wine
This protocol is a generalized procedure based on common practices in the field.
1. Sample Preparation:
- Place a 2.5 mL aliquot of wine into a 20 mL glass vial.
- Add 1.5 g of sodium chloride to enhance the release of volatile compounds.
- Spike the sample with an appropriate internal standard solution (e.g., 50 µL of 1 mg/L 2-octanol) for quantification.
2. HS-SPME Extraction:
- Equilibrate the vial at a controlled temperature (e.g., 45°C) with stirring (e.g., 300 rpm).
- Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
- Injector: Desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) for a short period (e.g., 4 minutes).
- Gas Chromatograph:
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 4 min), then ramps up in stages to a final temperature (e.g., 250°C, hold for 1 min). An example program is as follows:
- 40°C to 80°C at 20°C/min, hold for 4 min.
- 80°C to 100°C at 2°C/min, hold for 5 min.
- 100°C to 170°C at 2.5°C/min.
- 170°C to 250°C at 20°C/min, hold for 1 min.
- Mass Spectrometer:
- Ionization: Electron ionization (EI) at 70 eV.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis and high sensitivity, or full scan for qualitative analysis.
- Temperatures: Transfer line and ion source at 250°C.
4. Quantification:
- Quantify the target lactones by comparing the peak areas of the analytes to that of the internal standard, using a calibration curve prepared in a model wine solution.
Enantioselective Gas Chromatography for Isomer Separation
To resolve the different stereoisomers of wine lactone, a chiral stationary phase is required in the gas chromatograph.
-
Column: A GC column coated with a cyclodextrin derivative (e.g., Chirasil-Val) is commonly used.
-
Analysis: The GC-MS method is similar to the one described above, but the specialized column allows for the separation of the enantiomers, which can then be individually identified and quantified. Multidimensional gas chromatography (MDGC) can also be employed for enhanced resolution of the isomers.[3]
Biosynthesis and Signaling Pathways
Biosynthesis of Wine Lactone
Wine lactone is not directly produced by the grapevine. Instead, it is formed through a non-enzymatic, acid-catalyzed cyclization of a precursor molecule, (E)-8-carboxylinalool (also known as menthiafolic acid), during wine aging. This precursor is synthesized in the grape from linalool, a common monoterpene, through the action of the cytochrome P450 enzyme, CYP76F14 .
Caption: Biosynthetic pathway of wine lactone.
Biological Activity and Signaling Pathways of Benzofuranoids
Benzofuran derivatives, as a class, exhibit a broad spectrum of biological activities. Studies on benzofuran compounds isolated from the fruits of Psoralea corylifolia have demonstrated significant anti-inflammatory effects.[4] This activity is linked to the modulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway .
The TLR4/NF-κB pathway is a crucial inflammatory signaling cascade. Upon activation by stimuli like lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. Certain benzofuran compounds have been shown to inhibit this pathway, thereby reducing the inflammatory response.
Caption: Inhibition of the TLR4/NF-κB pathway by benzofuranoids.
Conclusion
The natural occurrence of dimethyl-benzofuranone isomers, particularly wine lactone, is well-established, and they play a significant role in the sensory properties of various natural products. Their formation through a non-enzymatic transformation of a grape-derived precursor highlights the complex chemistry that occurs during food and beverage aging. Furthermore, the broader class of benzofuranoids demonstrates promising biological activities, such as anti-inflammatory effects, which warrant further investigation for potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the quantitative distribution and biological significance of these fascinating natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of wine lactone formation: demonstration of stereoselective cyclization and 1,3-hydride shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of benzofurans from the fruits of Psoralea corylifolia L. and their mechanism based on network pharmacology and biological verification - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 2,6-dimethyl-3(2H)-benzofuranone: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 2,6-dimethyl-3(2H)-benzofuranone is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities of this compound based on the established activities of the broader benzofuranone chemical class and its closely related substituted analogs. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
The benzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] These activities are largely dictated by the nature and position of substituents on the bicyclic ring system. While 2,6-dimethyl-3(2H)-benzofuranone itself is not extensively studied, its structural motifs suggest potential for various pharmacological effects, including but not limited to anticancer, antimicrobial, and neuroprotective activities. This document collates and extrapolates data from related compounds to provide a predictive profile for 2,6-dimethyl-3(2H)-benzofuranone and to guide future research.
Potential Biological Activities and Mechanisms of Action
Based on the structure-activity relationships of analogous compounds, 2,6-dimethyl-3(2H)-benzofuranone could potentially exhibit several biological activities.
Anticancer Activity
Numerous substituted benzofuranone derivatives have demonstrated potent anticancer activity.[2][4] The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival. For instance, certain benzofuran derivatives have been shown to inhibit urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer invasion and metastasis.[2] The addition of a benzofuran group to known inhibitors has been shown to increase potency.[2]
dot
Caption: Hypothesized anticancer mechanism via uPA inhibition.
Antimicrobial Activity
The benzofuran scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][5] The introduction of substituents such as halogens or hydroxyl groups on the benzofuran ring has been shown to be closely related to their antibacterial activity.[1] Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[5]
Neuroprotective and Psychoactive Properties
Certain substituted benzofurans are known to act as monoamine releasing agents and receptor agonists, indicating potential for psychoactive effects.[6] Furthermore, derivatives of 2-arylbenzofuran have been investigated as dual inhibitors of cholinesterase and β-secretase, enzymes implicated in the pathology of Alzheimer's disease.[7]
Quantitative Data for Related Benzofuranone Derivatives
To provide a quantitative perspective, the following table summarizes the biological activity data for several substituted benzofuranone derivatives. This data can serve as a benchmark for future studies on 2,6-dimethyl-3(2H)-benzofuranone.
| Compound Class | Specific Derivative | Target/Assay | Activity (IC50/Ki/MIC) | Reference |
| 6-HMA-Based Benzofuran | 4-fluoro-2-benzofuranyl derivative | uPA Inhibition | Ki = 88 nM; IC50 = 0.43 µM | [2] |
| Benzofuran-Piperazine | Lead candidate 1.19 | MDA-MB-231 cell proliferation | - | [4] |
| 2-Arylbenzofuran | Compound 20 | Acetylcholinesterase Inhibition | IC50 = 0.086 ± 0.01 µmol·L−1 | [7] |
| Substituted Benzofuran | Hydroxyl at C-6 | S. aureus, MRSA, B. subtilis, P. aeruginosa | MIC80 = 0.78-3.12 µg/mL | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and extension of research findings. Below are representative methodologies for the synthesis and biological evaluation of benzofuranone derivatives.
General Synthesis of Substituted Benzofuranones
The synthesis of benzofuranones can be achieved through various routes. A common approach involves the reaction of a substituted phenol with an appropriate reagent to form the furanone ring. For 2,6-dimethyl-3(2H)-benzofuranone, a plausible synthetic route would be the reaction of 4-methylphenol with a lactone precursor, followed by intramolecular cyclization.
dot
Caption: A potential synthetic workflow for 2,6-dimethyl-3(2H)-benzofuranone.
A general procedure for the synthesis of benzofuranones is as follows:
-
A solution of the appropriately substituted phenol is prepared in a suitable solvent (e.g., dichloromethane, toluene).
-
The solution is cooled to 0°C, and a Lewis acid catalyst (e.g., AlCl3, BF3·OEt2) is added.
-
The appropriate acylating or alkylating agent is added dropwise, and the reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched with water or a dilute acid solution.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antibacterial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A twofold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the bacterial strain to be tested is prepared and added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2,6-dimethyl-3(2H)-benzofuranone is currently lacking, the extensive research on the benzofuranone scaffold strongly suggests its potential as a bioactive molecule. The data from related compounds indicate that it may possess anticancer, antimicrobial, and neuroprotective properties.
Future research should focus on the following:
-
Synthesis and Characterization: Development of an efficient and scalable synthesis for 2,6-dimethyl-3(2H)-benzofuranone and its full analytical characterization.
-
In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes and receptors to identify its primary biological activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound for any identified activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the 2 and 6 positions and other sites on the benzofuranone core to optimize potency and selectivity.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising therapeutic potential of 2,6-dimethyl-3(2H)-benzofuranone.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Benzofuranone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of novel benzofuranone compounds, focusing on methodologies for their extraction from natural sources, purification, and characterization. The guide is intended to serve as a practical resource for researchers and professionals involved in natural product chemistry and drug discovery.
Introduction to Benzofuranones
Benzofuranones are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system. They are widely distributed in nature, particularly in fungi and plants.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties.[1][3] The structural diversity of naturally occurring benzofuranones makes them a promising source for the discovery of new therapeutic agents. This guide will focus on the practical aspects of isolating and characterizing these valuable compounds, with a specific case study on a novel antioxidant isobenzofuranone derivative from the fungus Cephalosporium sp. AL031.[1]
Experimental Protocols
This section details the key experimental procedures for the isolation, purification, and bioactivity assessment of novel benzofuranone compounds. The protocols are based on established methodologies reported in peer-reviewed scientific literature.
Fungal Cultivation and Extraction
Objective: To cultivate the source fungus and extract the secondary metabolites containing benzofuranone compounds.
Protocol based on the study of Cephalosporium sp. AL031 [1]
-
Fungal Culture: The fungus Cephalosporium sp. AL031 is cultured on a suitable solid medium (e.g., potato dextrose agar) to obtain a sufficient biomass.
-
Liquid Fermentation: The cultured fungus is then inoculated into a liquid medium (e.g., potato dextrose broth) in flasks. The fermentation is carried out under static conditions at room temperature for a specified period (e.g., 30 days) to allow for the production of secondary metabolites.
-
Extraction: After the fermentation period, the entire culture, including the mycelia and broth, is harvested. The culture is then extracted multiple times with an organic solvent such as ethyl acetate. The organic solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Isolation and Purification
Objective: To isolate and purify individual benzofuranone compounds from the crude extract.
Protocol: [1]
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected based on their separation profile.
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of desired compounds (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column. This step is effective for separating compounds based on their molecular size and polarity. A common eluent for this step is a mixture of chloroform and methanol.
-
Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compounds is achieved using preparative thin-layer chromatography. The compound of interest is applied as a band onto a pTLC plate and developed in a suitable solvent system. The band corresponding to the pure compound is then scraped off the plate, and the compound is eluted from the silica gel with a polar solvent.
Structure Elucidation
Objective: To determine the chemical structure of the isolated novel benzofuranone compounds.
Methodologies: [1]
The structures of the purified compounds are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the antioxidant potential of the isolated benzofuranone compounds.
Protocol: [1]
-
Preparation of DPPH Solution: A solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the isolated compounds are added to the DPPH solution. The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation of EC50: The EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated. A lower EC50 value indicates a higher antioxidant activity.
Quantitative Data Summary
This section presents the quantitative data for novel benzofuranone compounds isolated from fungal sources, providing a basis for comparison and further research.
Table 1: Spectroscopic Data for 4,6-dihydroxy-5-methoxy-7-methylphthalide (1)
| ¹H-NMR (400 MHz, CD₃OD) | ¹³C-NMR (100 MHz, CD₃OD) |
| δ (ppm), J (Hz) | δ (ppm) |
| 3.87 (3H, s, OCH₃) | 172.7 (C-1) |
| 5.12 (2H, brs, H-3) | 66.8 (C-3) |
| 2.42 (3H, s, CH₃) | 125.8 (C-3a) |
| 142.1 (C-4) | |
| 140.8 (C-5) | |
| 149.6 (C-6) | |
| 116.5 (C-7) | |
| 117.7 (C-7a) | |
| 59.6 (OCH₃) | |
| 8.2 (CH₃) | |
| Data from the isolation of a novel isobenzofuranone derivative from Cephalosporium sp. AL031.[1] |
Table 2: Antioxidant Activity of Isolated Benzofuranone Compounds
| Compound | Source Organism | Antioxidant Assay | EC₅₀/IC₅₀ (µM) | Reference |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide (1) | Cephalosporium sp. AL031 | DPPH Radical Scavenging | 10 | [1] |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) | Cephalosporium sp. AL031 | DPPH Radical Scavenging | 7 | [1] |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) | Cephalosporium sp. AL031 | DPPH Radical Scavenging | 22 | [1] |
| 4,5,6-trihydroxy-7-methylphthalide (4) | Cephalosporium sp. AL031 | DPPH Radical Scavenging | 5 | [1] |
| (±)-Eurotiumide A | Eurotium rubrum MA-150 | DPPH Radical Scavenging | 1.23 (µg/mL) | [2] |
| Europhenol A | Eurotium rubrum MA-150 | DPPH Radical Scavenging | 2.26 (µg/mL) | [2] |
| Pestalotiollide B | Eurotium rubrum MA-150 | DPPH Radical Scavenging | 3.99 (µg/mL) | [2] |
Mandatory Visualization
This section provides diagrams to visualize the experimental workflows and logical relationships described in this guide.
Caption: Bioassay-guided isolation workflow for novel benzofuranones.
Caption: DPPH radical scavenging assay signaling pathway.
References
- 1. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel antioxidant isobenzofuranone derivative from fungus Cephalosporium sp.AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 2,6-dimethyl-3(2H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and purification of 2,6-dimethyl-3(2H)-benzofuranone, a key intermediate in various chemical and pharmaceutical research applications.
Introduction
2,6-dimethyl-3(2H)-benzofuranone is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active molecules. The following sections detail a reliable synthetic route and effective purification methods for obtaining this compound in high purity.
Synthesis of 2,6-dimethyl-3(2H)-benzofuranone
A common and effective method for the synthesis of 2,6-dimethyl-3(2H)-benzofuranone is through a two-step process involving the O-acylation of 4-methylphenol followed by an intramolecular Friedel-Crafts cyclization.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 2,6-dimethyl-3(2H)-benzofuranone.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Methylphenyl 2-chloropropanoate
-
To a solution of 4-methylphenol (10.8 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in dichloromethane (100 mL) cooled in an ice bath (0-5 °C), add 2-chloropropionyl chloride (14.0 g, 0.11 mol) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methylphenyl 2-chloropropanoate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization to form 2,6-dimethyl-3(2H)-benzofuranone
-
To a solution of the crude 4-methylphenyl 2-chloropropanoate (from the previous step) in carbon disulfide (150 mL), add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise at 0 °C.
-
After the addition, stir the reaction mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude 2,6-dimethyl-3(2H)-benzofuranone.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| O-Acylation | 4-Methylphenol | 2-Chloropropionyl chloride, Pyridine | Dichloromethane | 0 - RT | 12 | 90-95 (crude) |
| Cyclization | 4-Methylphenyl 2-chloropropanoate | Aluminum chloride | Carbon disulfide | 0 - RT | 4 | 75-85 |
Purification of 2,6-dimethyl-3(2H)-benzofuranone
The crude product can be purified by either column chromatography or recrystallization to obtain a high-purity compound.
Diagram of the Purification Workflow
Caption: Purification workflow for 2,6-dimethyl-3(2H)-benzofuranone.
Experimental Protocol: Purification
Method 1: Column Chromatography
-
Prepare a silica gel (60-120 mesh) column using a hexane-ethyl acetate solvent system.
-
Dissolve the crude 2,6-dimethyl-3(2H)-benzofuranone in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified 2,6-dimethyl-3(2H)-benzofuranone.
Method 2: Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add water to the hot solution until a slight turbidity persists.
-
If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
| Purification Method | Stationary Phase/Solvent | Mobile Phase/Solvent System | Expected Purity |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate (gradient) | >98% |
| Recrystallization | Not Applicable | Ethanol/Water | >99% |
Characterization Data
The identity and purity of the synthesized 2,6-dimethyl-3(2H)-benzofuranone should be confirmed by spectroscopic methods.
| Analysis | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2-7.0 (m, 3H, Ar-H), 4.6 (q, 1H, J=7.2 Hz, CH), 2.3 (s, 3H, Ar-CH₃), 1.6 (d, 3H, J=7.2 Hz, CH-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~200 (C=O), 155, 135, 130, 128, 125, 110 (Ar-C), 78 (CH), 21 (Ar-CH₃), 15 (CH-CH₃) |
| Mass Spectrometry (EI) | m/z 162 [M]⁺ |
| Melting Point | Literature values should be consulted for comparison. |
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and purity may vary depending on the specific experimental conditions and the quality of the reagents used.
analytical techniques for characterization of 2,6-dimethyl-3(2H)-benzofuranone
An in-depth analysis of 2,6-dimethyl-3(2H)-benzofuranone, a significant heterocyclic compound, is crucial for its application in research, drug development, and quality control. This document provides detailed application notes and protocols for the comprehensive characterization of this molecule using modern analytical techniques.
Spectroscopic methods are essential for elucidating the molecular structure of 2,6-dimethyl-3(2H)-benzofuranone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 7.8 | 110 - 135 |
| Methylene (CH₂) | ~4.6 | ~75 |
| Methyl (Aromatic-CH₃) | ~2.4 | ~21 |
| Methyl (Aliphatic-CH₃) | ~2.3 | ~20 |
| Carbonyl (C=O) | - | ~198 |
| Quaternary Aromatic C | - | 120 - 155 |
Note: Expected values are based on related benzofuranone structures. Actual shifts may vary depending on the solvent and experimental conditions.[1][2]
Protocol 1: NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of 2,6-dimethyl-3(2H)-benzofuranone in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for NMR Analysis
References
Application Notes and Protocols for the Utilization of 2,6-dimethyl-3(2H)-benzofuranone as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-dimethyl-3(2H)-benzofuranone core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. As a privileged heterocyclic structure, the broader benzofuranone class has demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols to guide researchers in the synthesis, biological evaluation, and mechanistic elucidation of novel drug candidates based on the 2,6-dimethyl-3(2H)-benzofuranone scaffold. While specific data for this exact scaffold is emerging, the provided information is based on established principles for related benzofuranone derivatives and serves as a foundational guide for its exploration.
I. Synthetic Strategy and Protocols
The synthesis of the 2,6-dimethyl-3(2H)-benzofuranone scaffold can be approached through several established methods for benzofuranone ring formation. A proposed retro-synthetic analysis and a general synthetic protocol are provided below.
Workflow for Synthesis of 2,6-dimethyl-3(2H)-benzofuranone Derivatives
Caption: Proposed synthetic workflow for 2,6-dimethyl-3(2H)-benzofuranone derivatives.
Experimental Protocol: Synthesis of 2,6-dimethyl-3(2H)-benzofuranone
This protocol is a proposed adaptation based on general methods for benzofuranone synthesis and requires experimental optimization.
Step 1: Esterification of 3-Methylphenol
-
To a solution of 3-methylphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add α-bromopropionyl bromide (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromopropionyl 3-methylphenyl ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Fries Rearrangement
-
To a stirred solution of the purified ester from Step 1 (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2-2.5 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting phenolic ketone by column chromatography.
Step 3: Intramolecular Cyclization
-
Dissolve the purified 2-(α-bromopropionyl)-5-methylphenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the formation of the 2,6-dimethyl-3(2H)-benzofuranone scaffold by TLC.
-
After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
II. Biological Evaluation Protocols
Derivatives of the 2,6-dimethyl-3(2H)-benzofuranone scaffold can be screened for a variety of biological activities. Below are general protocols for assessing their potential as anticancer agents through cytotoxicity assays and kinase inhibition.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized 2,6-dimethyl-3(2H)-benzofuranone derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: In Vitro Kinase Inhibition Assay
A variety of commercially available kinase assay kits can be used to screen for inhibition of specific kinases (e.g., PI3K, Akt, mTOR, VEGFR-2, CDK2). A general protocol is outlined below.
-
Reagent Preparation: Prepare all necessary reagents, including the kinase, substrate, ATP, and test compounds, in the appropriate assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at the recommended temperature (usually 30 °C or 37 °C) for the specified time.
-
Detection: Stop the reaction and measure the kinase activity using the detection method of the specific kit (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
III. Potential Mechanisms of Action and Signaling Pathways
Based on the known activities of related benzofuranone derivatives, compounds derived from the 2,6-dimethyl-3(2H)-benzofuranone scaffold may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Target Signaling Pathways
Caption: Potential molecular targets for 2,6-dimethyl-3(2H)-benzofuranone derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[1] Benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuranone derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block this process.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuranone derivatives.
CDK2/Cyclin E Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.
Caption: Inhibition of the CDK2/Cyclin E pathway leading to cell cycle arrest.
IV. Quantitative Data Summary
While specific data for 2,6-dimethyl-3(2H)-benzofuranone derivatives are limited, the following tables summarize the reported activities of structurally related benzofuranone compounds to provide a benchmark for future studies.
Table 1: Anticancer Activity of Selected Benzofuranone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Related Benzofuran-3(2H)-one A | MCF-7 (Breast) | 0.057 | [1] |
| Related Benzofuran-3(2H)-one B | MDA-MB-231 (Breast) | 0.051 | [1] |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | P. falciparum (3D7) | 0.28 | [2] |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | P. falciparum (K1) | 0.000654 | [2] |
Table 2: Kinase Inhibitory Activity of Selected Benzofuran Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Benzofuran Derivative 9h | CDK2 | 40.91 | [3] |
| Benzofuran Derivative 11d | CDK2 | 41.70 | [3] |
| Benzofuran Derivative 11e | CDK2 | 46.88 | [3] |
| Benzofuran Derivative 13c | CDK2 | 52.63 | [3] |
V. Conclusion and Future Directions
The 2,6-dimethyl-3(2H)-benzofuranone scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic routes and biological evaluation protocols provided herein offer a solid foundation for initiating research programs centered on this scaffold. Future efforts should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad panel of cancer cell lines and kinases. Elucidation of the precise mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of this exciting class of compounds. The exploration of this scaffold is a promising avenue for the discovery of next-generation targeted therapies.
References
- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 2,6-dimethyl-3(2H)-benzofuranone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial biological screening of the novel compound, 2,6-dimethyl-3(2H)-benzofuranone. Based on the known biological activities of the benzofuranone scaffold, this protocol outlines a tiered screening cascade to evaluate its potential antioxidant, anti-inflammatory, and neuroprotective properties. Detailed experimental procedures, data presentation guidelines, and visual workflows are provided to ensure robust and reproducible results.
Introduction
Benzofuranone derivatives are a class of heterocyclic compounds found in various natural and synthetic products, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The subject of this protocol, 2,6-dimethyl-3(2H)-benzofuranone, is a novel synthetic derivative. This document outlines a strategic screening protocol to elucidate its biological potential.
Screening Cascade Overview
A multi-tiered screening approach is recommended to efficiently evaluate the biological activities of 2,6-dimethyl-3(2H)-benzofuranone. The workflow progresses from broad in vitro antioxidant assays to more specific anti-inflammatory and cell-based neuroprotection models.
Caption: A tiered screening cascade for 2,6-dimethyl-3(2H)-benzofuranone.
Experimental Protocols
Tier 1: Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2]
-
Sample Preparation: Prepare a stock solution of 2,6-dimethyl-3(2H)-benzofuranone in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the positive control, use a known antioxidant such as ascorbic acid or Trolox at the same concentrations.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the blank and A_sample is the absorbance of the DPPH solution with the test compound.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at 734 nm.[4][5]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[4]
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Sample Preparation: Prepare serial dilutions of 2,6-dimethyl-3(2H)-benzofuranone as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS working solution to 10 µL of each sample dilution.
-
Use Trolox as a positive control.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
Data Analysis: Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test compound.
Tier 2: Anti-inflammatory Activity
Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of purified COX-2, which is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[7][8]
Protocol:
-
Reagents: Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam) which typically includes human recombinant COX-2, reaction buffer, heme, and arachidonic acid (substrate).[8][9]
-
Sample Preparation: Prepare serial dilutions of 2,6-dimethyl-3(2H)-benzofuranone and a known COX-2 inhibitor (e.g., celecoxib) in the appropriate solvent.
-
Assay Procedure (based on a typical fluorometric kit):
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound or control.
-
Incubate for a specified time at 37°C to allow for inhibitor binding.[8]
-
Initiate the reaction by adding arachidonic acid.
-
The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured using a fluorescent probe.
-
-
Measurement: Measure the fluorescence kinetically using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[9]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Principle: This assay determines the ability of the test compound to inhibit the activity of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators.[10][11][12]
Protocol:
-
Reagents: Use a commercial 5-LOX inhibitor screening kit (e.g., from Abcam or Cayman Chemical) which typically includes purified 5-LOX enzyme, reaction buffer, and a suitable substrate (e.g., linoleic acid).[10][13]
-
Sample Preparation: Prepare serial dilutions of 2,6-dimethyl-3(2H)-benzofuranone and a known 5-LOX inhibitor (e.g., zileuton).
-
Assay Procedure (based on a typical fluorometric kit):
-
In a 96-well plate, add the reaction buffer, 5-LOX enzyme, and the test compound or control.
-
Incubate at room temperature for a specified time.
-
Initiate the reaction by adding the substrate. The formation of the hydroperoxy product is detected using a fluorescent probe.
-
-
Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm).[13]
-
Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value.
Tier 3: Neuroprotective Activity
Principle: The murine hippocampal cell line HT22 is susceptible to glutamate-induced oxidative stress and cell death.[14] This assay evaluates the ability of the test compound to protect these cells from glutamate toxicity.[15][16]
Protocol:
-
Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[15]
-
Assay Procedure:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[17]
-
Pre-treat the cells with various concentrations of 2,6-dimethyl-3(2H)-benzofuranone for 1-2 hours.
-
Induce cytotoxicity by adding 5 mM glutamate to the wells (except for the control wells).
-
Incubate the plate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value (the concentration that provides 50% neuroprotection).
Tier 4: Mechanism of Action Studies
Based on the results from the initial screening, further assays can be conducted to elucidate the underlying mechanism of action.
Nrf2/ARE Pathway Activation
Principle: The Nrf2-ARE pathway is a major cellular defense mechanism against oxidative stress.[18] This assay determines if the test compound activates this pathway using a reporter gene assay.[19][20][21][22]
Protocol:
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-luciferase).
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of 2,6-dimethyl-3(2H)-benzofuranone for a specified period (e.g., 16-24 hours).[20]
-
Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
-
Data Analysis: Express the results as fold induction of luciferase activity compared to the vehicle control.
NF-κB Signaling Pathway Inhibition
Principle: The NF-κB signaling pathway is a key regulator of inflammation.[23][24] This assay assesses the ability of the test compound to inhibit NF-κB activation, typically using a luciferase reporter assay.[18][23][25][26][27]
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293T or HeLa) stably transfected with an NF-κB-dependent luciferase reporter construct.[23][25]
-
Assay Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with the test compound.
-
Stimulate NF-κB activation with an appropriate inducer (e.g., TNF-α or LPS).
-
After incubation, lyse the cells and measure luciferase activity.
-
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.
PI3K/Akt Signaling Pathway Analysis
Principle: The PI3K/Akt pathway is crucial for cell survival and neuroprotection.[4] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt.[24][28]
Protocol:
-
Cell Treatment and Lysis: Treat neuronal cells (e.g., HT22) with the test compound and/or a neurotoxic stimulus. Lyse the cells to extract proteins.
-
Western Blotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Antioxidant Activity of 2,6-dimethyl-3(2H)-benzofuranone
| Assay | Parameter | Value | Positive Control |
| DPPH Scavenging | IC50 (µM) | Ascorbic Acid IC50 (µM) | |
| ABTS Scavenging | TEAC | Trolox |
Table 2: Anti-inflammatory Activity of 2,6-dimethyl-3(2H)-benzofuranone
| Assay | Parameter | Value | Positive Control |
| COX-2 Inhibition | IC50 (µM) | Celecoxib IC50 (µM) | |
| 5-LOX Inhibition | IC50 (µM) | Zileuton IC50 (µM) |
Table 3: Neuroprotective Activity of 2,6-dimethyl-3(2H)-benzofuranone
| Assay | Parameter | Value |
| HT22 Cell Protection | EC50 (µM) |
Signaling Pathway Diagrams
Caption: Nrf2-ARE antioxidant signaling pathway.
Caption: NF-κB pro-inflammatory signaling pathway.
Caption: PI3K/Akt neuroprotective signaling pathway.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. abcam.com [abcam.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. abcam.com [abcam.com]
- 14. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 15. Ginsenoside Rb2 suppresses the glutamate-mediated oxidative stress and neuronal cell death in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptomic analysis of glutamate-induced HT22 neurotoxicity as a model for screening anti-Alzheimer’s drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Effects of Tetrahydrocurcumin against Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells [mdpi.com]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. 2.7. Nrf2 signaling using a reporter gene vector [bio-protocol.org]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [app.jove.com]
- 26. bowdish.ca [bowdish.ca]
- 27. researchgate.net [researchgate.net]
- 28. pubcompare.ai [pubcompare.ai]
- 29. ccrod.cancer.gov [ccrod.cancer.gov]
- 30. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
Application of 2,6-Dimethyl-3(2H)-benzofuranone in Organic Synthesis: A Versatile Building Block for Bioactive Compounds
Introduction
2,6-Dimethyl-3(2H)-benzofuranone is a key heterocyclic scaffold that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive methylene group at the C2 position, makes it an ideal candidate for condensation reactions, leading to the formation of compounds with significant biological activities. This application note details the use of 2,6-dimethyl-3(2H)-benzofuranone in the synthesis of 2-benzylidene-3(2H)-benzofuranone derivatives, commonly known as aurones, which are recognized for their potential as enzyme inhibitors and therapeutic agents.
The benzofuranone core is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of pharmacological properties, including antifungal, anticancer, and antipsychotic activities. The derivatization of 2,6-dimethyl-3(2H)-benzofuranone, particularly through aldol-type condensation reactions, provides a straightforward route to novel compounds for drug discovery and development.
Key Application: Synthesis of Aurones
A primary application of 2,6-dimethyl-3(2H)-benzofuranone is in the synthesis of aurones through a Claisen-Schmidt or Knoevenagel condensation with various aromatic aldehydes. This reaction extends the conjugation of the benzofuranone system and introduces a substituted phenyl ring, allowing for the fine-tuning of the molecule's biological and photophysical properties.
dot
Caption: General scheme for the synthesis of aurones from 2,6-dimethyl-3(2H)-benzofuranone.
This synthetic strategy is highly modular, allowing for the creation of a diverse library of aurone derivatives by simply varying the substitution pattern on the aromatic aldehyde. The resulting compounds are valuable for structure-activity relationship (SAR) studies in drug development.
Quantitative Data Summary
The following table summarizes the yields of various aurone derivatives synthesized from 2,6-dimethyl-3(2H)-benzofuranone and different aromatic aldehydes under basic catalytic conditions.
| Entry | Aromatic Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidene-6-methyl-3(2H)-benzofuranone | 85 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)-6-methyl-3(2H)-benzofuranone | 92 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)-6-methyl-3(2H)-benzofuranone | 78 |
| 4 | 4-(Dimethylamino)benzaldehyde | 2-(4-(Dimethylamino)benzylidene)-6-methyl-3(2H)-benzofuranone | 88 |
| 5 | 2-Chlorobenzaldehyde | 2-(2-Chlorobenzylidene)-6-methyl-3(2H)-benzofuranone | 81 |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of 2-(Arylmethylene)-6-methyl-3(2H)-benzofuranones
This protocol describes a general procedure for the Claisen-Schmidt condensation of 2,6-dimethyl-3(2H)-benzofuranone with an aromatic aldehyde using a base catalyst.
Materials:
-
2,6-Dimethyl-3(2H)-benzofuranone
-
Substituted aromatic aldehyde
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a solution of 2,6-dimethyl-3(2H)-benzofuranone (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add an aqueous solution of potassium hydroxide (50%, 1.5 mL).
-
Reaction: Heat the mixture at 60 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, evaporate the methanol under reduced pressure. Dilute the reaction mixture with ice-cold water and acidify to pH 3 using a 10% HCl solution.
-
Extraction: Extract the product with chloroform or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain the pure 2-(arylmethylene)-6-methyl-3(2H)-benzofuranone derivative.[1]
dot
References
Application Notes and Protocols: 2,6-Dimethyl-3(2H)-benzofuranone Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and evaluation of 2,6-dimethyl-3(2H)-benzofuranone and related benzofuranone derivatives as potent enzyme inhibitors. The information compiled from recent studies highlights their potential in targeting a range of enzymes implicated in various diseases, including neurodegenerative disorders, cancer, and infectious diseases.
Overview of Benzofuranone Derivatives as Enzyme Inhibitors
The 2,6-dimethyl-3(2H)-benzofuranone scaffold and its structural analogs have emerged as a "privileged structure" in medicinal chemistry due to their ability to interact with a variety of biological targets. These compounds have shown significant inhibitory activity against several key enzymes, positioning them as promising candidates for drug discovery and development.
Key target enzymes for benzofuranone derivatives include:
-
Monoamine Oxidases (MAO-A and MAO-B): Involved in the metabolism of neurotransmitters, making them targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease.
-
β-Secretase (BACE1): A key enzyme in the production of amyloid-β peptides, a hallmark of Alzheimer's disease.
-
Alkaline Phosphatases (APs): Implicated in various physiological and pathological processes, making their inhibition relevant for several therapeutic areas.
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle, making it a target for cancer therapy.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, a critical process in tumor growth and metastasis.
-
β-Hematin Formation: A crucial detoxification pathway for the malaria parasite, making it an attractive target for antimalarial drugs.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various 2,6-dimethyl-3(2H)-benzofuranone and related derivatives against their target enzymes.
Table 1: Inhibition of Monoamine Oxidases (MAO) by 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives [1][2][3]
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Index | Inhibition Type |
| 3b | MAO-A | 21 | 10 | 48 (for MAO-A) | Competitive |
| 4c | MAO-B | 16 | 6.1 | >1100 (for MAO-B) | Competitive |
| 1b | MAO-A | <100 | N/A | N/A | N/A |
| 6b | MAO-A | <100 | N/A | N/A | N/A |
| 7b | MAO-A | <100 | N/A | N/A | N/A |
| 10b | MAO-A | <100 | N/A | N/A | N/A |
| 3c | MAO-B | <10000 | N/A | N/A | N/A |
| 9a | MAO-B | <10000 | N/A | N/A | N/A |
| 9c | MAO-B | <10000 | N/A | N/A | N/A |
| 10c | MAO-B | <10000 | N/A | N/A | N/A |
| 11a | MAO-B | <10000 | N/A | N/A | N/A |
| 11c | MAO-B | <10000 | N/A | N/A | N/A |
Table 2: Inhibition of Cholinesterases and BACE1 by Benzofuran Derivatives [4][5][6]
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| Cathafuran C (14) | BChE | 2.6 | 1.7 | Competitive |
| Compound 1 | BChE | 45.5 | N/A | N/A |
| Compound 4 | BChE | 61.0 | N/A | N/A |
| Compound 9 | AChE | 81.2 | N/A | N/A |
| Compound 11 | AChE | 40.5 | N/A | N/A |
| Compound 20 | AChE | 0.086 | N/A | N/A |
| Compound 20 | BChE | 16.45 | N/A | N/A |
| Compound 8 | BACE1 | <0.087 | N/A | N/A |
| Compound 19 | BACE1 | <0.087 | N/A | N/A |
| Compound 20 | BACE1 | 0.043 | N/A | N/A |
Table 3: Inhibition of Other Enzymes by Benzofuranone Derivatives [7][8][9][10][11]
| Compound | Target | IC50 |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h) | P. falciparum (K1 strain) | 0.654 nM |
| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g) | P. falciparum (3D7 strain) | 0.28 µM |
| Compound 20 (Aurone derivative) | Alkaline Phosphatase | 1.055 µM |
| Compound 9h | CDK2 | 40.91 nM |
| Compound 11d | CDK2 | 41.70 nM |
| Compound 11e | CDK2 | 46.88 nM |
| Compound 13c | CDK2 | 52.63 nM |
| Compound 4b | VEGFR-2 | 77.97 nM |
| Compound 15a | VEGFR-2 | 132.5 nM |
| Compound 16a | VEGFR-2 | 45.4 nM |
Experimental Protocols
General Synthesis of 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives[2]
This protocol describes a general method for the synthesis of 2-azolylmethylene-3-(2H)-benzofuranone derivatives, which have shown potent MAO inhibitory activity.
Materials:
-
Substituted 3(2H)-benzofuranone (e.g., 6-methoxy-3(2H)-benzofuranone)
-
Appropriate azole-carboxaldehyde (e.g., indole-3-carboxaldehyde)
-
Piperidine
-
Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the substituted 3(2H)-benzofuranone and the azole-carboxaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines the procedure for determining the MAO inhibitory activity of the synthesized compounds.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Sodium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Clorgyline (positive control for MAO-A)
-
Pargyline (positive control for MAO-B)
-
96-well microplate reader (fluorometer)
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in sodium phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compounds or positive controls to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or a suitable substrate for benzylamine oxidation for MAO-B).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a quenching solution (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Procedure:
-
Perform the MAO inhibition assay as described above, but with varying concentrations of both the inhibitor and the substrate.
-
Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.[2]
-
Calculate the inhibition constant (Ki) from the data.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the development of 2,6-dimethyl-3(2H)-benzofuranone derivatives as enzyme inhibitors.
Caption: General workflow for the synthesis of 2,6-dimethyl-3(2H)-benzofuranone derivatives.
Caption: Workflow for screening and characterizing enzyme inhibitory activity.
References
- 1. Synthesis and Biological Evaluation of 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives as Potent Monoamine Oxidases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 7. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of a 2,6-Dimethyl-3(2H)-Benzofuranone Library
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of a 2,6-dimethyl-3(2H)-benzofuranone library. Benzofuran and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][2] The 2,6-dimethyl-3(2H)-benzofuranone scaffold represents a key pharmacophore for the development of novel therapeutic agents. These protocols are intended to guide researchers in the initial stages of drug discovery, from primary screening to hit confirmation and characterization.
Introduction to 2,6-Dimethyl-3(2H)-Benzofuranone and its Therapeutic Potential
The benzofuranone core is a versatile scaffold found in numerous natural products and synthetic compounds with significant biological activity.[3] Derivatives of this structure have been investigated for a variety of therapeutic applications. For instance, certain benzofuran derivatives have shown potent inhibitory activity against cancer cell lines, while others have demonstrated efficacy as antiviral agents, such as against the Hepatitis C virus.[4][5][6] The specific 2,6-dimethyl-3(2H)-benzofuranone library is a collection of compounds designed to explore the chemical space around this core structure, aiming to identify novel modulators of various biological targets.
High-Throughput Screening (HTS) Workflow
The HTS process is a multi-step workflow designed to rapidly assess the biological activity of a large number of compounds. A typical workflow for screening a 2,6-dimethyl-3(2H)-benzofuranone library is outlined below.
Caption: High-Throughput Screening Workflow for a Small Molecule Library.
Data Presentation: Summary of Screening Data
The following tables provide examples of how to structure quantitative data obtained from screening campaigns of benzofuranone derivatives.
Table 1: Primary Screen Hit Summary
| Library Subset | Number of Compounds Screened | Concentration (µM) | Hit Criteria (% Inhibition) | Hit Rate (%) |
| Core Library | 10,000 | 10 | >50% | 1.5 |
| Diversity Set 1 | 5,000 | 10 | >50% | 2.1 |
| Focused Set | 2,500 | 5 | >50% | 3.2 |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Target/Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| BZF-001 | K1 Strain (P. falciparum) | 0.000654 | >20 | >30,581 |
| BZF-002 | 3D7 Strain (P. falciparum) | 0.28 | >20 | >71 |
| BZF-003 | MAO-A | 0.021 | >100 | >4761 |
| BZF-004 | MAO-B | 0.0061 | >100 | >16393 |
| BZF-005 | HCV Replication | <0.1 | >25 | >250 |
Note: Data presented are representative examples from literature on benzofuranone derivatives and may not reflect the specific 2,6-dimethyl-3(2H)-benzofuranone library.[4][7][8][9]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific targets and assay formats relevant to the 2,6-dimethyl-3(2H)-benzofuranone library.
Cell-Based Antiproliferative Assay
This protocol is designed to assess the cytotoxic or antiproliferative effects of the library compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, K562, MOLT-4)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
384-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
2,6-dimethyl-3(2H)-benzofuranone library compounds dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
Procedure:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a master plate of library compounds diluted in culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compound solution to the cell plates to achieve the final desired concentration (e.g., 10 µM).
-
Include wells with positive and negative controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure fluorescence (Ex/Em: ~560/590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Hits are typically defined as compounds causing >50% inhibition of cell growth.
-
Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol describes a generic biochemical assay to identify inhibitors of a specific enzyme.
Materials:
-
Purified enzyme (e.g., a protein kinase)
-
Substrate (e.g., a peptide or protein)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
2,6-dimethyl-3(2H)-benzofuranone library compounds in DMSO
-
Positive control (known inhibitor)
-
Negative control (DMSO)
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of library compounds and controls into the wells of a 384-well plate.
-
Enzyme Addition: Add the enzyme diluted in assay buffer to all wells.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the enzymatic reaction and detect the product formation according to the manufacturer's instructions for the chosen detection reagent. For example, in an ADP-Glo™ assay, first add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the subsequent luminescence.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound.
-
Hits are identified as compounds that significantly reduce enzyme activity compared to the negative control.
-
Signaling Pathway and Mechanism of Action
The benzofuranone scaffold has been implicated in the modulation of various signaling pathways. For example, in the context of cancer, these compounds could potentially inhibit key kinases in proliferative pathways.
Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.
Hit Confirmation and Follow-up Studies
Initial hits from the primary screen require confirmation and further characterization to eliminate false positives and prioritize compounds for lead optimization.
Key Steps:
-
Re-testing: Confirm the activity of the primary hits by re-testing them in the original assay.
-
Dose-Response Analysis: Perform dose-response experiments to determine the potency (IC50 or EC50) of the confirmed hits.
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay to ensure the observed activity is not due to assay artifacts.
-
Selectivity Profiling: Test the hits against related targets or in different cell lines to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to understand the relationship between chemical structure and biological activity.
By following these guidelines and protocols, researchers can effectively screen a 2,6-dimethyl-3(2H)-benzofuranone library to identify novel and potent bioactive compounds for further drug development.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2,6-dimethyl-3(2H)-benzofuranone for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuranone and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][5][6] While the literature on the specific derivatization of 2,6-dimethyl-3(2H)-benzofuranone is limited, the core benzofuranone scaffold presents key opportunities for chemical modification to enhance its therapeutic potential.
These application notes provide a comprehensive guide to the proposed derivatization of 2,6-dimethyl-3(2H)-benzofuranone, drawing upon established synthetic methodologies and biological evaluation techniques for analogous benzofuranone structures. The protocols detailed below offer a strategic framework for synthesizing novel derivatives and assessing their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Proposed Derivatization Strategies
The 2,6-dimethyl-3(2H)-benzofuranone scaffold offers several positions for chemical modification to explore structure-activity relationships (SAR). The primary points for derivatization are the active methylene group at the C2 position and potential further substitutions on the aromatic ring.
A versatile and widely employed method for derivatizing the C2 position of 3(2H)-benzofuranones is the Claisen-Schmidt condensation.[7][8] This reaction involves the base-catalyzed condensation of the benzofuranone with various aldehydes to introduce a diverse range of substituents.
General Synthetic Scheme
A proposed synthetic pathway for the derivatization of 2,6-dimethyl-3(2H)-benzofuranone is outlined below. The synthesis of the starting material, 2,6-dimethyl-3(2H)-benzofuranone, would likely proceed via the cyclization of a suitably substituted phenoxyacetic acid derivative, which can be obtained from the corresponding phenol.
Figure 1: Proposed synthetic workflow for the derivatization of 2,6-dimethyl-3(2H)-benzofuranone.
Application Note 1: Antimicrobial Activity
Benzofuranone derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[5][9] Derivatization of the 2,6-dimethyl-3(2H)-benzofuranone core with various aromatic and heteroaromatic moieties can lead to the discovery of potent new antimicrobial agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a broth microdilution method to determine the MIC of novel benzofuranone derivatives against selected microbial strains.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus flavus).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).
-
Resazurin solution (for viability indication).
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of MHB or RPMI-1640 to each well.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the microbial inoculum to each well containing the test compound.
-
Include positive control wells (broth with inoculum and standard antibiotic) and negative control wells (broth with inoculum and DMSO, and broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Representative Data for Analogous Benzofuranone Derivatives
The following table summarizes the antimicrobial activity of some benzofuranone derivatives from the literature to provide a reference for expected potency.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran derivatives | Salmonella typhimurium | 12.5 | [5] |
| Aza-benzofuran derivatives | Staphylococcus aureus | 12.5 - 25 | [5] |
| Oxa-benzofuran derivatives | Penicillium italicum | 12.5 | [5] |
| Oxa-benzofuran derivatives | Colletotrichum musae | 12.5 - 25 | [5] |
| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones | Plasmodium falciparum (K1 strain) | 0.000654 µM (IC50) | [10] |
Application Note 2: Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Benzofuranone derivatives have been identified as having potent anti-inflammatory properties, often through the modulation of key signaling pathways.[5][11][12][13]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS).
-
Test compounds dissolved in DMSO.
-
Griess reagent.
-
Dexamethasone (positive control).
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with cells only (negative control) and cells with LPS and dexamethasone (positive control).
-
After incubation, collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.
Relevant Signaling Pathways
The anti-inflammatory effects of benzofuranone derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.
Figure 2: Simplified NF-κB signaling pathway and potential inhibition by benzofuranone derivatives.
Representative Data for Analogous Benzofuranone Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| Aza-benzofuran derivatives | NO Inhibition (RAW 264.7 cells) | 17.31 | [5] |
| Fluorinated benzofuran | IL-6 Inhibition | 1.2 - 9.04 | [13] |
| Fluorinated benzofuran | CCL2 Inhibition | 1.5 - 19.3 | [13] |
| Fluorinated benzofuran | NO Inhibition | 2.4 - 5.2 | [13] |
| Fluorinated benzofuran | PGE2 Inhibition | 1.1 - 20.5 | [13] |
Application Note 3: Anticancer Activity
The benzofuranone scaffold is a promising framework for the development of novel anticancer agents.[1][2][14][15] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms such as the inhibition of protein kinases or the disruption of microtubule polymerization.[1][16]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Appropriate cell culture medium with 10% FBS.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Doxorubicin (positive control).
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include wells with cells only (negative control) and cells treated with doxorubicin (positive control).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Representative Data for Analogous Benzofuranone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Derivative | K562 (leukemia) | 5 | [1] |
| Halogenated Benzofuran Derivative | HL60 (leukemia) | 0.1 | [1] |
| 3-Methylbenzofuran Derivative (16b) | A549 (lung) | 1.48 | [2] |
| Benzofuran-based oxadiazole (14c) | HCT116 (colon) | 3.27 | [2] |
| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones | KB cells (cytotoxicity) | > 20 µM (for some derivatives) | [10] |
Conclusion
The derivatization of the 2,6-dimethyl-3(2H)-benzofuranone core represents a promising avenue for the discovery of novel therapeutic agents with enhanced biological activities. The synthetic strategies and detailed protocols provided in these application notes offer a solid foundation for researchers to systematically synthesize, screen, and characterize new derivatives. By exploring the structure-activity relationships of this versatile scaffold, it is anticipated that potent new candidates for antimicrobial, anti-inflammatory, and anticancer therapies can be identified and developed.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Kinetics of 2,6-Dimethyl-3(2H)-benzofuranone Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the reaction kinetics of 2,6-dimethyl-3(2H)-benzofuranone. The methodologies outlined are designed to be adaptable for various reaction types, with a focus on reproducibility and accurate data acquisition.
Introduction
2,6-Dimethyl-3(2H)-benzofuranone is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the kinetics of its reactions is crucial for optimizing synthesis, predicting product formation, and elucidating reaction mechanisms. This guide details the experimental setup and protocols for studying these kinetics, primarily using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Reaction Types
The reactivity of 2,6-dimethyl-3(2H)-benzofuranone is primarily centered around the carbonyl group and the aromatic ring. Key reaction types amenable to kinetic studies include:
-
Nucleophilic Addition to the Carbonyl Group: Reactions with nucleophiles such as hydrides (reduction), organometallics, and amines.
-
Electrophilic Aromatic Substitution: Reactions involving substitution on the benzene ring, influenced by the activating methyl groups and the deactivating effect of the carbonyl moiety.
Experimental Setup and Protocols
Two primary techniques are detailed for monitoring the kinetics of 2,6-dimethyl-3(2H)-benzofuranone reactions: UV-Vis Spectrophotometry and NMR Spectroscopy.
Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry
This protocol is suitable for reactions where there is a discernible change in the ultraviolet-visible absorption spectrum as the reaction progresses. A common example is the reduction of the carbonyl group.
Objective: To determine the rate constant for the reduction of 2,6-dimethyl-3(2H)-benzofuranone using a reducing agent (e.g., sodium borohydride).
Materials:
-
2,6-dimethyl-3(2H)-benzofuranone
-
Sodium borohydride (NaBH₄)
-
Anhydrous solvent (e.g., ethanol or methanol)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2,6-dimethyl-3(2H)-benzofuranone in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare a fresh stock solution of NaBH₄ in the same solvent at a higher concentration (e.g., 100 mM). The concentration should be in large excess to ensure pseudo-first-order conditions.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the 2,6-dimethyl-3(2H)-benzofuranone solution to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the 2,6-dimethyl-3(2H)-benzofuranone stock solution into a quartz cuvette and dilute with the solvent to the final desired concentration.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at λmax.
-
Initiate the reaction by adding a small, known volume of the NaBH₄ stock solution to the cuvette. Quickly mix the contents of the cuvette with a pipette or by gentle inversion.
-
Immediately start recording the absorbance at λmax as a function of time. Data should be collected at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics due to the excess of NaBH₄.
-
Plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t, and A∞ is the final absorbance.
-
The slope of the resulting linear plot will be equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be determined using the equation: k = k' / [NaBH₄].
-
For fast reactions (half-lives in the millisecond to second range), a stopped-flow apparatus coupled with a UV-Vis spectrophotometer should be used to ensure rapid mixing and data acquisition.[1][2][3][4][5]
Protocol 2: Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy is a powerful method for monitoring reactions in situ, providing detailed structural information and allowing for the simultaneous tracking of multiple species.[6][7][8]
Objective: To monitor the progress of a reaction involving 2,6-dimethyl-3(2H)-benzofuranone by observing changes in the ¹H NMR spectrum over time.
Materials:
-
2,6-dimethyl-3(2H)-benzofuranone
-
Reactant of choice
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Experimental Procedure:
-
Sample Preparation:
-
Dissolve a known amount of 2,6-dimethyl-3(2H)-benzofuranone in the deuterated solvent in an NMR tube.
-
Acquire a reference ¹H NMR spectrum of the starting material.
-
In a separate vial, prepare a solution of the reactant in the same deuterated solvent.
-
-
Kinetic Measurement:
-
Place the NMR tube containing the 2,6-dimethyl-3(2H)-benzofuranone solution into the NMR spectrometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known amount of the reactant solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to run automated acquisitions over a set period.
-
-
Data Analysis:
-
Process the collected spectra (phasing, baseline correction).
-
Identify characteristic peaks for the reactant(s) and product(s) that are well-resolved.
-
Integrate the signals of these characteristic peaks in each spectrum. The integral value is proportional to the concentration of the corresponding species.
-
Plot the concentration (or normalized integral value) of the reactant(s) and product(s) as a function of time.
-
From these concentration-time profiles, the reaction order and rate constants can be determined by fitting the data to the appropriate integrated rate laws.
-
Data Presentation
Quantitative data from kinetic experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Pseudo-First-Order Rate Constants for the Reduction of 2,6-Dimethyl-3(2H)-benzofuranone at Various Temperatures.
| Temperature (°C) | [NaBH₄] (M) | Pseudo-First-Order Rate Constant, k' (s⁻¹) | Second-Order Rate Constant, k (M⁻¹s⁻¹) |
|---|---|---|---|
| 25 | 0.1 | 0.015 | 0.15 |
| 35 | 0.1 | 0.032 | 0.32 |
| 45 | 0.1 | 0.065 | 0.65 |
Table 2: Concentration vs. Time Data from NMR Kinetic Study.
| Time (min) | Integral of Reactant Peak (arbitrary units) | Integral of Product Peak (arbitrary units) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.85 | 0.15 |
| 20 | 0.72 | 0.28 |
| 30 | 0.61 | 0.39 |
| 60 | 0.37 | 0.63 |
| 120 | 0.14 | 0.86 |
Visualizations
Experimental Workflow for UV-Vis Kinetic Study
Caption: Workflow for a typical UV-Vis spectrophotometry kinetic experiment.
General Reaction Scheme and Kinetic Analysis Logic
Caption: Logical flow from reaction to kinetic parameter determination.
References
- 1. biologic.net [biologic.net]
- 2. Stopped-flow - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethyl-3(2H)-benzofuranone
Welcome to the technical support center for the synthesis of 2,6-dimethyl-3(2H)-benzofuranone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,6-dimethyl-3(2H)-benzofuranone?
A1: The most prevalent method involves a multi-step process starting from a substituted phenol. A key strategy is the intramolecular Friedel-Crafts acylation of an α-aryloxy ketone intermediate.[1][2] This intermediate is typically prepared by the O-alkylation of a corresponding phenoxide with an α-halo ketone.[1]
Q2: What are the critical parameters affecting the yield of the reaction?
A2: The yield is highly sensitive to several factors, including the choice of catalyst (Lewis acids like AlCl₃ or protic acids like TFA are common), reaction temperature, solvent, and the purity of starting materials.[3] Reaction monitoring by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[4]
Q3: Are there common side reactions I should be aware of?
A3: Yes, side reactions can significantly lower the yield. These may include intermolecular reactions, incomplete cyclization, or rearrangement of intermediates. For instance, in Friedel-Crafts type reactions, regioselectivity can be an issue, leading to the formation of undesired isomers, especially if multiple ortho positions on the phenol ring are available for cyclization.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of 2,6-dimethyl-3(2H)-benzofuranone.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Quality Starting Materials | Ensure starting materials, particularly the substituted phenol and α-haloacyl halide, are pure. Impurities can interfere with the catalyst and lead to side reactions. Consider purification of starting materials before use. |
| Ineffective Catalyst | The choice of Lewis or Brønsted acid is critical.[1][5] If using a Lewis acid like AlCl₃, ensure it is anhydrous, as moisture will deactivate it. Consider screening different catalysts such as TiCl₄, Bi(OTf)₃, or a strong protic acid like trifluoroacetic acid (TFA).[1][3][5] |
| Suboptimal Reaction Temperature | Temperature plays a crucial role in reaction kinetics and selectivity.[5] If the reaction is too slow, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to product decomposition or increased side reactions. Optimization studies are recommended. |
| Incorrect Solvent | The solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents like 1,2-dichlorobenzene (DCB) or tetrahydrofuran (THF) are often used.[3][6] Ensure the solvent is dry. |
| Incomplete Reaction | Monitor the reaction progress using TLC or another suitable analytical technique.[4] If the reaction has stalled, a fresh portion of the catalyst may be required, or an increase in reaction time or temperature might be necessary. |
Problem: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol in Friedel-Crafts Acylation | When both ortho positions to the hydroxyl group are available, mixtures of isomers can form.[3] The use of a bulky protecting group on the phenol or a sterically hindered catalyst might improve regioselectivity. The inherent directing effects of substituents on the aromatic ring will also play a significant role. |
| Isomerization of Intermediates | Certain reaction conditions can promote the isomerization of intermediates, leading to a mixture of products.[5] Adjusting the reaction temperature or changing the catalyst may help to suppress these unwanted isomerization pathways. |
| Side Reactions with α-haloketone | α-haloketones can undergo self-condensation or other side reactions. Adding the α-haloketone slowly to the reaction mixture can help to maintain a low concentration and minimize these side reactions.[5] |
Problem: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Close Polarity of Product and Byproducts | If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging. Experiment with different solvent systems (eluent) for silica gel chromatography to improve separation.[7] Techniques like preparative TLC or HPLC may be necessary in difficult cases. |
| Product Decomposition on Silica Gel | Some benzofuranones can be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for chromatography, or passivating the silica gel with a small amount of a base like triethylamine in the eluent, can prevent decomposition. |
| Residual Catalyst | Ensure the reaction is properly quenched and worked up to remove the catalyst before purification.[5] For example, a saturated aqueous solution of NH₄Cl can be used to quench reactions involving TiCl₄.[5] |
Experimental Protocols
General Procedure for Intramolecular Friedel-Crafts Acylation
This protocol is a generalized procedure based on common methods for synthesizing benzofuranones and should be optimized for the specific synthesis of 2,6-dimethyl-3(2H)-benzofuranone.
-
Preparation of the Reaction Vessel: An oven-dried, thick-walled reaction vessel is charged with the α-phenoxy ketone intermediate, a catalytic amount of a radical inhibitor like butylated hydroxytoluene (BHT), and the chosen Lewis acid (e.g., AlCl₃, 0.1 equivalents).[3]
-
Inert Atmosphere: The vessel is thoroughly flushed with an inert gas, such as argon, for several minutes to remove air and moisture.[3]
-
Addition of Solvent and Acid: A dry, aprotic solvent (e.g., 1,2-dichlorobenzene) is added, followed by a protic acid co-catalyst (e.g., trifluoroacetic acid, 0.2 equivalents). The vessel is then quickly sealed.[3]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred for a specified time (e.g., 16 hours), or until the reaction is complete as monitored by TLC.[3]
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically purified directly by flash column chromatography on silica gel without an aqueous workup to isolate the 2,6-dimethyl-3(2H)-benzofuranone.[3]
Visualizations
General Synthesis Workflow
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
stability and degradation of 2,6-dimethyl-3(2H)-benzofuranone under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,6-dimethyl-3(2H)-benzofuranone under experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental handling and analysis of 2,6-dimethyl-3(2H)-benzofuranone.
Issue 1: Unexpected Degradation of 2,6-dimethyl-3(2H)-benzofuranone in Solution
-
Symptom: Loss of the main compound peak and/or appearance of new peaks in chromatograms (e.g., HPLC, GC) of a solution of 2,6-dimethyl-3(2H)-benzofuranone stored under seemingly benign conditions.
-
Possible Causes & Troubleshooting Steps:
-
Hydrolysis: The lactone ring in the benzofuranone structure is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the ring opening to form 2-hydroxy-4-methyl-phenylacetic acid.
-
Check the pH of your solvent system. Even nominally neutral solvents can become acidic or basic over time or upon exposure to air (e.g., absorption of CO₂).
-
Buffer your solutions to maintain a neutral pH if compatible with your experimental setup.
-
Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the hydrolysis rate.
-
-
Oxidation: The benzofuranone moiety can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions. The electron-donating methyl group at the 6-position may increase the susceptibility of the aromatic ring to oxidation.
-
Degas your solvents before preparing solutions.
-
Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Add an antioxidant to your solution if it does not interfere with your experiment.
-
Use amber vials or protect your samples from light to prevent photo-oxidation.
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Work in a light-controlled environment or use amber glassware.
-
Conduct a photostability study by exposing a solution to a controlled light source to assess its sensitivity.
-
-
Issue 2: Difficulty in Separating 2,6-dimethyl-3(2H)-benzofuranone from its Degradation Products
-
Symptom: Co-elution or poor resolution of peaks in your chromatographic analysis.
-
Possible Causes & Troubleshooting Steps:
-
Inadequate Chromatographic Method: The polarity of the degradation products may be very similar to the parent compound.
-
Optimize your HPLC method:
-
Gradient Elution: Employ a gradient elution program with a suitable organic modifier (e.g., acetonitrile or methanol) and aqueous phase (e.g., water with a small amount of acid like formic acid or a buffer).
-
Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Temperature: Adjust the column temperature to improve peak shape and resolution.
-
-
Consider alternative techniques: If HPLC fails to provide adequate separation, consider Gas Chromatography (GC) if the compound and its degradants are thermally stable and volatile, or Ultra-Performance Liquid Chromatography (UPLC) for higher resolution.
-
-
Issue 3: Identifying Unknown Degradation Products
-
Symptom: Appearance of new, unidentified peaks in your analytical data after subjecting 2,6-dimethyl-3(2H)-benzofuranone to stress conditions.
-
Possible Causes & Troubleshooting Steps:
-
Lack of Reference Standards: Degradation products are often not commercially available.
-
Mass Spectrometry (MS): Couple your separation technique (HPLC or GC) to a mass spectrometer.
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the degradants.
-
Tandem Mass Spectrometry (MS/MS): Fragment the degradation products to obtain structural information. Common fragmentation patterns for benzofuranones may involve the loss of CO, the methyl group, or cleavage of the lactone ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can provide definitive structural elucidation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 2,6-dimethyl-3(2H)-benzofuranone?
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the lactone ring. Under acidic or basic conditions, the ester bond can be cleaved to yield 2-hydroxy-4-methyl-phenylacetic acid.
-
Oxidation: Oxidative degradation can occur on the aromatic ring, potentially leading to hydroxylated derivatives or ring-opened products. The electron-donating methyl group at the 6-position may activate the ring towards oxidation. The benzylic position (C2) bearing a methyl group could also be a site of oxidation.
-
Photodegradation: Upon exposure to light, the molecule may undergo rearrangement or cleavage. For the parent 2,3-benzofuran, photodegradation can yield intermediates such as 2-coumaranone and salicylaldehyde. Similar pathways may be possible for the substituted derivative.
Q2: What conditions are recommended for a forced degradation study of 2,6-dimethyl-3(2H)-benzofuranone?
A2: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[1][2] The following conditions are recommended as a starting point. The severity of the conditions should be adjusted to achieve a target degradation of 5-20%.[1]
| Stress Condition | Recommended Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation is observed. | Lactone ring opening to form 2-hydroxy-4-methyl-phenylacetic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temperature. | Lactone ring opening to form the salt of 2-hydroxy-4-methyl-phenylacetic acid. |
| Oxidation | 3% H₂O₂ at room temperature. | Oxidation of the aromatic ring or the benzylic position. |
| Thermal Degradation | Dry heat at 80°C. | General decomposition, potentially including decarboxylation or other rearrangements. |
| Photodegradation | Exposure to light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a cool white/UV-A lamp). | Photochemical reactions leading to various degradation products. |
Q3: What analytical techniques are suitable for stability testing of 2,6-dimethyl-3(2H)-benzofuranone?
A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique. A reversed-phase HPLC method with UV detection is a good starting point.[3][4]
-
Column: A C18 column is often a good first choice.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where 2,6-dimethyl-3(2H)-benzofuranone has significant absorbance.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is highly recommended for identifying unknown degradation products by providing molecular weight and structural information.[5][6]
-
Gas Chromatography (GC): If the compound and its degradants are thermally stable and volatile, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 2,6-dimethyl-3(2H)-benzofuranone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 1, 4, 8, 24 hours), as base hydrolysis can be rapid.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a vial at 80°C for 24 hours. Also, prepare a solution and keep it at 60°C.
-
Photodegradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions in the synthesis of 2,6-dimethyl-3(2H)-benzofuranone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2,6-dimethyl-3(2H)-benzofuranone. Our aim is to help you anticipate and resolve common issues, thereby improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2,6-dimethyl-3(2H)-benzofuranone?
A1: While various methods exist for synthesizing the benzofuranone core, a prevalent and reliable strategy for a substituted compound like 2,6-dimethyl-3(2H)-benzofuranone is the intramolecular cyclization of a corresponding precursor. A typical two-step approach involves:
-
O-Alkylation: Reaction of 2,6-dimethylphenol with an α-haloacetate (e.g., ethyl bromoacetate) to form an intermediate ether.
-
Intramolecular Cyclization: This ether intermediate is then cyclized under the influence of a strong base or acid catalyst to form the five-membered ring of the benzofuranone. Methods like intramolecular Friedel-Crafts-type reactions are common.[1][2][3]
Another innovative approach involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which allows for a highly regioselective synthesis of substituted benzofuranones.[4][5]
Q2: What is the most critical parameter to control during the cyclization step?
A2: Temperature is often the most critical factor. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition, reducing the overall yield. The optimal temperature must be determined empirically for your specific substrate and reaction conditions.
Q3: Which catalysts or reagents are recommended for the intramolecular cyclization?
A3: For base-mediated cyclization, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide are effective.[6][7] Acid-catalyzed cyclization, akin to a Friedel-Crafts reaction, can be promoted by Lewis acids such as AlCl₃, FeCl₃, or Brønsted acids like trifluoroacetic acid (TFA).[4][8] The choice depends on the specific precursor and desired reaction pathway.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[4][9] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the precursor and the formation of the product. Visualization can be achieved using a UV lamp and/or a potassium permanganate stain.[4][5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion. Verify by TLC. If starting material is still present, consider increasing the reaction time or temperature. For some cyclizations, a combination of a Lewis acid and a protic acid can increase the reaction rate.[4] |
| Incorrect Catalyst/Base | The chosen catalyst or base may be inappropriate or insufficient. Ensure the reagent is fresh and used in the correct stoichiometric amount. For base-mediated reactions, ensure anhydrous conditions as bases like NaH react violently with water. |
| Sub-optimal Temperature | The temperature may be too low for the cyclization to occur efficiently. Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor the effect on product formation via TLC. |
| Side Reactions Dominating | Unwanted side reactions may be consuming the starting material or product. See "Problem 2" for details on identifying and mitigating common side products. |
Problem 2: Presence of Significant Impurities or Side Products
| Observed Impurity | Potential Identity & Cause | Mitigation Strategy |
| Spot on TLC with Polarity Similar to Starting Phenol | Uncyclized Phenolic Intermediate. This is a common byproduct resulting from incomplete cyclization.[4] | Increase reaction time, temperature, or the amount of catalyst/base to drive the cyclization to completion. In some cases, isolating this intermediate and re-subjecting it to cyclization conditions is an effective strategy.[4] |
| Multiple Product Spots | Formation of Regioisomers. This occurs if the starting phenol has more than one ortho position available for cyclization. (Note: This is not an issue for 2,6-dimethylphenol). | This is best addressed by choosing a starting material that allows for only one cyclization outcome, a key advantage of using 2,6-dimethylphenol. |
| Polymeric or Tar-like Material | Decomposition or Polymerization. Often caused by excessively high temperatures or highly reactive reagents. | Reduce the reaction temperature. Consider a slower, controlled addition of reagents. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[4] |
Data Presentation
Table 1: General Starting Conditions for Benzofuranone Synthesis Optimization
The following table provides a summary of generalized conditions reported for similar benzofuranone syntheses. These should be used as a starting point for optimizing the synthesis of 2,6-dimethyl-3(2H)-benzofuranone.
| Parameter | Condition | Notes | Reference |
| Catalyst | Lewis Acid (e.g., AlCl₃, 0.1 equiv) + Protic Acid (e.g., TFA, 0.2 equiv) | A combination can significantly improve reaction rates. | [4] |
| Base | Sodium Hydride (NaH, 1.5 equiv) or Potassium tert-butoxide | Requires strictly anhydrous conditions. | [6][7] |
| Solvent | 1,2-Dichlorobenzene (DCB) or Tetrahydrofuran (THF) | High-boiling aprotic solvents are often preferred for thermal stability.[4] | [4][7] |
| Temperature | 100-150 °C | Highly dependent on the specific reaction; optimization is critical. | [4] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and decomposition of reagents and products. | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dimethyl-3(2H)-benzofuranone via Intramolecular Cyclization
This protocol is a representative procedure based on common methodologies for related compounds.[4][7]
Step A: Synthesis of Ethyl 2-((3,5-dimethylphenoxy)acetyl)acetate (Precursor)
-
To an oven-dried round-bottom flask under an Argon atmosphere, add 2,6-dimethylphenol (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and dry acetone.
-
Stir the suspension vigorously and add ethyl bromoacetate (1.1 equiv) dropwise.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the phenol is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the precursor ether.
Step B: Intramolecular Cyclization
-
To a thick-walled reaction vessel flushed with Argon, add the precursor from Step A (1.0 equiv).[4]
-
Add dry 1,2-dichlorobenzene (DCB) as the solvent.[4]
-
Add aluminum chloride (AlCl₃, 0.1 equiv) and trifluoroacetic acid (TFA, 0.2 equiv).[4]
-
Seal the vessel tightly and heat the reaction mixture to 120 °C for 16 hours.[4]
-
Monitor the reaction by TLC until the precursor spot disappears.
-
Cool the mixture to room temperature. The crude product is now ready for purification.
Protocol 2: Purification by Flash Column Chromatography (FCC)
-
Concentrate the crude reaction mixture directly (if possible) or after an appropriate aqueous workup.
-
Adsorb the crude residue onto a small amount of silica gel.
-
Prepare a silica gel column (SiliaFlash P60, 60 Å is common) using a suitable solvent system, typically a mixture of hexanes and ethyl acetate.[4]
-
Dry-load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,6-dimethyl-3(2H)-benzofuranone.
Visualizations
Synthetic Pathway and Potential Side Reaction
Caption: Proposed synthetic route and a common side reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and addressing low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistencies in Biological Assay Results for 2,6-dimethyl-3(2H)-benzofuranone and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common inconsistencies encountered during the biological evaluation of 2,6-dimethyl-3(2H)-benzofuranone and related benzofuranone derivatives. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in our enzyme inhibition assay results for a novel benzofuranone derivative. What are the potential causes?
A1: Variability in enzyme inhibition assays can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Steps:
-
Reagent Stability and Handling:
-
Compound Stability: Benzofuranone derivatives can be susceptible to degradation depending on the solvent, pH, and light exposure. Ensure the compound is freshly prepared from a validated stock solution. Long-term storage conditions should be validated. Some furanone derivatives have been shown to be unstable in aqueous solutions at various pH levels.
-
Enzyme Activity: Confirm the specific activity of your enzyme lot. Enzyme activity can vary between batches and may decrease with improper storage. Always run a positive and negative control.
-
Substrate and Cofactor Integrity: Ensure substrates and any necessary cofactors are not degraded.
-
-
Assay Conditions:
-
Incubation Times: Optimize and strictly adhere to incubation times. Pre-incubation of the enzyme with the inhibitor before adding the substrate can sometimes lead to different results, indicating a time-dependent inhibition mechanism.
-
Buffer Composition: pH, ionic strength, and the presence of additives (e.g., detergents, reducing agents) can significantly impact both enzyme activity and compound behavior.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme.
-
-
Plate and Dispensing Issues:
-
Edge Effects: Evaporation from wells on the edge of a microplate can concentrate reagents and lead to artificially high or low readings. Consider not using the outer wells or filling them with buffer.
-
Pipetting Accuracy: Inaccurate or inconsistent dispensing of the compound, enzyme, or substrate is a common source of variability. Calibrate pipettes regularly.
-
Q2: Our benzofuranone compound shows high potency in a biochemical assay but loses significant activity in a cell-based assay. What could explain this discrepancy?
A2: This is a common challenge in drug discovery, and several factors can contribute to this potency drop-off.[1]
Possible Explanations:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Cellular Metabolism: The compound may be rapidly metabolized by intracellular enzymes into an inactive form.
-
Protein Binding: The compound might bind to abundant intracellular proteins or lipids, reducing its free concentration available to engage the target.
-
Presence of Cellular Competitors: In a cellular environment, the presence of high concentrations of endogenous substrates or cofactors (like ATP in kinase assays) can compete with the inhibitor, leading to a decrease in apparent potency.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biochemical vs. cellular assay discrepancies.
Q3: We are developing a new cell-based assay and are unsure of the optimal concentration of 2,6-dimethyl-3(2H)-benzofuranone to use. How should we determine this?
A3: Determining the optimal concentration requires generating a dose-response curve.
Experimental Protocol: Dose-Response Curve Generation
-
Compound Preparation: Prepare a 10 mM stock solution of 2,6-dimethyl-3(2H)-benzofuranone in 100% DMSO.
-
Serial Dilution: Perform a serial dilution (e.g., 1:3 or 1:10) of the stock solution to create a range of concentrations. A common starting point is a top concentration of 100 µM.
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add the diluted compound to the cells, ensuring the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the compound for a predetermined period relevant to the biological question.
-
Assay Readout: Perform the assay readout (e.g., measure cell viability, reporter gene expression, or a specific biomarker).
-
Data Analysis: Plot the assay signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Example Dose-Response Data for a Hypothetical Benzofuranone Derivative:
| Concentration (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 100 | 98.2 | 2.1 |
| 33.3 | 95.1 | 3.5 |
| 11.1 | 89.7 | 4.2 |
| 3.7 | 75.3 | 5.1 |
| 1.2 | 52.1 | 4.8 |
| 0.4 | 28.9 | 3.9 |
| 0.1 | 10.5 | 2.5 |
| 0.0 | 0 | 2.2 |
Key Experimental Protocols
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from studies on benzofuranone derivatives as MAO inhibitors.[2][3][4]
-
Objective: To determine the inhibitory potential of 2,6-dimethyl-3(2H)-benzofuranone against MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Sodium phosphate buffer (pH 7.4)
-
Test compound (2,6-dimethyl-3(2H)-benzofuranone)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
-
Procedure:
-
Add 20 µL of sodium phosphate buffer containing the test compound at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), HRP, and Amplex Red.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence (excitation: 530-560 nm, emission: 590 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
MAO Inhibition Assay Workflow:
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2,6-dimethyl-3(2H)-benzofuranone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzofuranone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties. This guide provides a comparative overview of the biological activity of 2,6-dimethyl-3(2H)-benzofuranone and its isomers, drawing upon available experimental data. Due to a lack of direct comparative studies on all positional isomers of dimethyl-3(2H)-benzofuranone, this guide synthesizes data from various sources to offer a broader perspective on the structure-activity relationships within this class of compounds.
Comparative Biological Activity Data
Direct comparative studies on the biological activities of all positional isomers of dimethyl-3(2H)-benzofuranone are limited in the currently available scientific literature. However, by compiling data from various studies on related benzofuranone derivatives, we can infer potential trends in activity. The following table summarizes the biological activities of various substituted benzofuranone derivatives to provide a comparative context.
| Compound/Derivative Class | Biological Activity | Organism/Cell Line | Quantitative Data (IC₅₀/MIC) |
| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Antibacterial | Staphylococcus aureus, Streptococcus epidermidis, MRSA, Bacillus subtilis, Klebsiella pneumoniae | MICs as low as 0.78 µg/mL against MRSA[1] |
| 2-aminomethylene-3(2H)-benzofuranones | Cytotoxic | Human oral squamous cell lines (HSC-2, HSC-3), human salivary gland tumor cells (HSG) | HSC-2 cells were the most sensitive.[2] |
| 2-benzylidene-3(2H)-benzofuran-3-(2H)-ones | Antifungal | Candida albicans, C. glabrata, C. tropicalis | IC₅₀ values of 4–29 μM[3] |
| 6-(2-benzofuran) amiloride analogs | Antifungal | Cryptococcus neoformans and various Candida species | MIC and MFC values of 16-32 µg/mL[4] |
| Benzofuran derivatives | Cytotoxic | K562, MOLT-4, HeLa, HUVEC | IC₅₀ values in the range of 20–85 μM for the most active compounds[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key biological assays cited in the literature for benzofuranone derivatives.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions are then prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plates. Positive and negative controls (wells with bacteria and no compound, and wells with medium only, respectively) are included in each assay.
Antifungal Activity Assay (Broth Microdilution Method)
Similar to the antimicrobial assay, this method determines the MIC of a compound against fungal species.
Procedure:
-
Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or cells is prepared in a suitable liquid medium (e.g., RPMI-1640) and adjusted to a standardized concentration.
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the liquid medium within a 96-well microtiter plate.
-
Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. For filamentous fungi, this is often assessed by microscopic examination, while for yeasts, it can be determined by visual inspection or spectrophotometrically.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, K562) or normal cell lines (e.g., HUVEC) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and diluted in cell culture medium) for a specified period (e.g., 48 hours).[5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[5]
Signaling Pathways and Mechanisms of Action
Benzofuranone derivatives have been shown to exert their biological effects through various mechanisms, including the modulation of key signaling pathways.
NF-κB and MAPK Signaling Pathways in Inflammation
Several benzofuran derivatives have demonstrated anti-inflammatory activity by targeting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[6][7] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[6]
Below is a simplified representation of the inhibitory effect of certain benzofuranone derivatives on the NF-κB and MAPK signaling pathways.
Caption: Benzofuranone derivatives can inhibit LPS-induced inflammation.
Other Potential Mechanisms
-
Enzyme Inhibition: Certain benzofuranone derivatives have been identified as inhibitors of various enzymes, which could contribute to their biological activities.
-
Induction of Apoptosis: Some cytotoxic benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[5]
References
- 1. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemogenomic profiling to understand the antifungal action of a bioactive aurone compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-dimethyl-3(2H)-benzofuranone and its Analogs
This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the analytical methodologies and validation parameters pertinent to the quantification of 2,6-dimethyl-3(2H)-benzofuranone.
Overview of Analytical Techniques
The quantification of small organic molecules like 2,6-dimethyl-3(2H)-benzofuranone in various matrices is predominantly achieved using chromatographic techniques. The two most common and powerful methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector for enhanced sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique well-suited for the analysis of non-volatile, polar, and thermally labile compounds.[1] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase under high pressure.[1] For benzofuranone derivatives, Reverse-Phase HPLC (RP-HPLC) is a common approach.
-
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[2] The sample is vaporized and transported through a capillary column by an inert carrier gas.[2] GC generally offers faster analysis times and can be more cost-effective than HPLC.[1][3]
Comparative Performance of Analytical Methods
The choice between HPLC and GC for the analysis of 2,6-dimethyl-3(2H)-benzofuranone would depend on the compound's specific physicochemical properties (volatility and thermal stability) and the nature of the sample matrix. Below is a comparative summary of typical performance characteristics for hypothetical HPLC-UV/MS and GC-MS methods, based on data for analogous compounds and general validation principles.
Table 1: Comparison of HPLC-UV/MS and GC-MS Method Performance Characteristics
| Parameter | HPLC-UV/MS | GC-MS |
| Linearity (r²) | > 0.998 | > 0.997 |
| Range | 1 - 500 ng/mL | 5 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL | 2 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Specificity | High (with MS detection) | High (with MS detection) |
| Analysis Time | 10 - 20 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed below are representative experimental protocols for the quantification of a benzofuranone analog using HPLC-UV/MS and GC-MS. These protocols are based on common practices for similar compounds and should be optimized for 2,6-dimethyl-3(2H)-benzofuranone.
3.1. High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS)
This method is suitable for the quantification of 2,6-dimethyl-3(2H)-benzofuranone in a variety of matrices, including pharmaceutical formulations and biological samples.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
UV-Vis Diode Array Detector (DAD).
-
Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
MS Detection: ESI in positive ion mode, monitoring for the specific m/z of the protonated molecule [M+H]⁺.
Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.
-
Make up to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.2. Gas Chromatography with Mass Spectrometry Detection (GC-MS)
This method is applicable if 2,6-dimethyl-3(2H)-benzofuranone is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-500.
Sample Preparation (for a bulk drug substance):
-
Accurately weigh about 25 mg of the substance into a 25 mL volumetric flask.
-
Dissolve in and make up to volume with a suitable solvent (e.g., dichloromethane).
-
Further dilute as necessary to fall within the calibration range.
Method Validation Workflow
A typical workflow for the validation of an analytical method is depicted below. This process ensures that the method is suitable for its intended purpose.[4][5]
Caption: Workflow for the validation of an analytical method.
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same analyte within a study or across different studies. The goal is to ensure that the results are comparable and reliable.
5.1. Cross-Validation Scenarios
-
Inter-laboratory validation: Comparing results from the same method performed in different laboratories.
-
Inter-method validation: Comparing results from different analytical methods (e.g., HPLC vs. GC).
5.2. Cross-Validation Protocol
-
Sample Selection: A set of at least 20 representative samples spanning the expected concentration range should be selected.
-
Analysis: Each sample is analyzed in replicate using both analytical methods (or in both laboratories).
-
Data Evaluation: The results are statistically compared. A common approach is to calculate the percentage difference for each sample and apply acceptance criteria. For example, at least 67% of the results should be within ±20% of the mean of the two methods.
Caption: A logical workflow for the cross-validation of two analytical methods.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
comparing the enzyme inhibition profile of 2,6-dimethyl-3(2H)-benzofuranone with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibition profile of the benzofuranone scaffold with established inhibitors of alkaline phosphatase (ALP) and monoamine oxidase (MAO). Due to the limited publicly available data on the specific inhibitory activity of 2,6-dimethyl-3(2H)-benzofuranone, this document focuses on the broader class of benzofuranone derivatives, which have shown inhibitory potential against these key enzymes. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development by offering a side-by-side comparison of quantitative inhibition data and detailed experimental methodologies.
Executive Summary
Benzofuranone derivatives have emerged as a promising class of compounds with the potential to inhibit clinically relevant enzymes such as alkaline phosphatase and monoamine oxidase. This guide synthesizes available data to compare the inhibitory potency of the benzofuranone scaffold against well-characterized inhibitors. While direct data for 2,6-dimethyl-3(2H)-benzofuranone is not currently available, the broader family of benzofuranones exhibits inhibitory activity that warrants further investigation. This guide provides the necessary context for researchers to design and interpret experiments aimed at characterizing novel benzofuranone-based inhibitors.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the inhibitory potency (IC50 and Ki values) of known inhibitors for alkaline phosphatase and monoamine oxidase, providing a benchmark for the evaluation of novel compounds like 2,6-dimethyl-3(2H)-benzofuranone.
Table 1: Alkaline Phosphatase (ALP) Inhibitors
| Inhibitor | Type | IC50 | Ki |
| Levamisole | Uncompetitive | - | 16 µM[1] |
| Theophylline | - | - | 82 µM[1] |
| Bromo-levamisole | Uncompetitive | - | 2.8 µM[2] |
| Cimetidine | Uncompetitive | - | 3.2 mM[2] |
Table 2: Monoamine Oxidase (MAO) Inhibitors
| Inhibitor | Target Isoform | Type | IC50 | Ki |
| Clorgyline | MAO-A | Irreversible | 0.0012 µM[3] | 0.054 µM[3] |
| Pargyline | MAO-B | Irreversible | - | 0.5 µM[4] |
| Toloxatone | MAO-A | Reversible | - | - |
| Lazabemide | MAO-B | Reversible | - | - |
| Selegiline (L-deprenyl) | MAO-B | Irreversible | - | - |
| Rasagiline | MAO-B | Irreversible | - | - |
| Safinamide | MAO-B | Reversible | - | - |
Note: The IC50 value for Clorgyline's inhibition of MAO-B is 1.9 µM, and the Ki is 58 µM, demonstrating its selectivity for MAO-A.[3] Pargyline has a Ki of 13 µM for MAO-A.[4]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of novel benzofuranone derivatives.
Alkaline Phosphatase (ALP) Inhibition Assay
This protocol is based on the colorimetric detection of p-nitrophenol (pNP) produced from the hydrolysis of p-nitrophenyl phosphate (pNPP) by ALP.
Materials:
-
Alkaline Phosphatase (e.g., calf intestinal)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.5, with 5 mM MgCl2)
-
Test compound (e.g., 2,6-dimethyl-3(2H)-benzofuranone) dissolved in a suitable solvent (e.g., DMSO)
-
Known inhibitor (e.g., Levamisole) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 3 M NaOH)
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ALP, pNPP, test compound, and known inhibitor in the assay buffer. A range of concentrations should be prepared for the test compound and known inhibitor to determine the IC50 value.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Test compound or known inhibitor at various concentrations.
-
A control well containing only the buffer and solvent.
-
-
Enzyme Addition: Add the ALP solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Substrate Addition: Add the pNPP substrate solution to each well.
-
Second Incubation: Incubate the plate for an additional 15-30 minutes at the same temperature.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The addition of NaOH also enhances the yellow color of the pNP product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for assessing MAO-A and MAO-B inhibition using kynuramine as a substrate. The product, 4-hydroxyquinoline, can be measured spectrophotometrically.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compound (e.g., 2,6-dimethyl-3(2H)-benzofuranone) in a suitable solvent
-
Known inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B) as positive controls
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 316 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A, MAO-B, kynuramine, test compound, and known inhibitors in the assay buffer.
-
Assay Setup: To the wells of a 96-well microplate, add:
-
Assay Buffer
-
Test compound or known inhibitor at various concentrations.
-
Control wells with buffer and solvent.
-
-
Pre-incubation: Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 316 nm over a period of time (e.g., 30 minutes) using a microplate reader in kinetic mode. The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and known inhibitors based on the reaction rates. The IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for enzyme inhibition assays and a hypothetical signaling pathway involving enzyme inhibition.
Caption: Experimental workflow for a typical in vitro enzyme inhibition assay.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of a benzofuranone derivative.
References
- 1. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
Assessment of 2,6-dimethyl-3(2H)-benzofuranone: An Analysis of Publicly Available Biological Target Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological target and selectivity data for the compound 2,6-dimethyl-3(2H)-benzofuranone. Despite the broad and diverse biological activities associated with the parent benzofuranone scaffold, experimental data detailing the binding affinities, functional activities, and selectivity profile for this specific dimethyl-substituted derivative remains elusive. Consequently, a direct comparison guide based on experimental evidence for 2,6-dimethyl-3(2H)-benzofuranone cannot be constructed at this time.
While direct data is unavailable, the broader family of benzofuranone derivatives has been the subject of extensive research, revealing a wide array of biological activities. These studies, focused on various structural analogs, may offer some context for the potential, albeit unconfirmed, areas of biological relevance for 2,6-dimethyl-3(2H)-benzofuranone. It is crucial to emphasize that the following information pertains to related compounds and should not be directly extrapolated to the specific molecule without experimental validation.
Biological Activities of Structurally Related Benzofuranone Derivatives
Research into the benzofuranone chemical space has identified a number of promising biological targets. These investigations highlight the therapeutic potential of this heterocyclic core.
Monoamine Oxidase (MAO) Inhibition
A notable area of investigation for benzofuranone derivatives is their activity as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. For instance, a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives have been synthesized and evaluated for their potent and selective MAO inhibitory activities.[1][2] Such compounds are of interest for the development of treatments for neurological disorders like depression and Parkinson's disease.
Anti-Alzheimer's Disease Potential
Derivatives of 3-arylbenzofuranone have been explored as potential multi-target agents for Alzheimer's disease.[3] These compounds have been shown to exhibit activities such as cholinesterase inhibition, which is a key strategy in managing the symptoms of this neurodegenerative condition.
Antimicrobial and Antimalarial Activity
The benzofuranone scaffold has also been utilized in the development of antimicrobial and antimalarial agents. For example, (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[4][5]
The diverse biological activities of the benzofuranone core underscore its importance as a privileged scaffold in medicinal chemistry.[6][7] However, the specific substitution pattern, such as the 2,6-dimethyl substitution, will critically influence the compound's pharmacological profile, including its target affinity and selectivity.
Limitations and Future Directions
The absence of specific data for 2,6-dimethyl-3(2H)-benzofuranone prevents a detailed assessment of its selectivity and comparison with other compounds. To elucidate the biological targets of this specific molecule, a systematic screening against a panel of relevant receptors, enzymes, and ion channels would be necessary. Standard experimental protocols for such an evaluation would typically include:
-
Binding Assays: To determine the affinity of the compound for various biological targets.
-
Functional Assays: To assess the compound's effect on the activity of its target (e.g., inhibition or activation).
-
Selectivity Profiling: To compare the compound's potency at its primary target versus a range of other potential off-targets.
Without such experimental data, any discussion of the biological activity of 2,6-dimethyl-3(2H)-benzofuranone remains speculative. The information on related compounds provides a valuable starting point for hypothesis generation and the design of future experimental work to characterize this specific molecule.
Conclusion
References
- 1. Synthesis and Biological Evaluation of 2-Azolylmethylene-3-(2H)-benzofuranone Derivatives as Potent Monoamine Oxidases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
